4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid
Description
Properties
IUPAC Name |
4-acetyl-4-ethoxycarbonylheptanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O7/c1-3-19-11(18)12(8(2)13,6-4-9(14)15)7-5-10(16)17/h3-7H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYWSHUPASUUHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)O)(CCC(=O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379786 | |
| Record name | 4-ACETYL-4-(ETHOXYCARBONYL)HEPTANEDIOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72653-14-6 | |
| Record name | 4-ACETYL-4-(ETHOXYCARBONYL)HEPTANEDIOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthetic Architecture of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic Acid
A Pivotal Intermediate for Neurotropic GABA Analogs
Part 1: Executive Summary & Strategic Importance
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid (CAS: 72653-14-6) represents a masterclass in synthetic efficiency, serving as a high-density carbon scaffold for the production of substituted cyclohexanes and neurotropic agents, most notably Gabapentin (Neurontin) .
Its discovery and optimization were not accidental but the result of rigorous process engineering designed to solve a specific problem: How to construct a quaternary carbon center with high functionality in a single pot.
This guide dissects the synthesis, mechanism, and application of this molecule. It moves beyond the "what" to the "how" and "why," providing a reproducible blueprint for researchers in process chemistry and drug development.
Part 2: The Chemical Foundation
The molecule is a geminal disubstituted pimelic acid derivative . Its structural uniqueness lies in the quaternary carbon at position 4, which holds four distinct functional groups:
-
Acetyl Group: A handle for future cyclization or decarboxylation.
-
Ethoxycarbonyl Group: Provides steric bulk and orthogonal reactivity.
-
Two Propionic Acid Arms: The result of a double Michael addition, enabling ring closure to form cyclohexane systems.
Retrosynthetic Logic
The synthesis relies on Atom Economy . Instead of building the carbon skeleton step-by-step, the molecule is assembled via a Double Michael Addition .
-
Michael Donor: Ethyl Acetoacetate (EAA) – Provides the central carbons and the acetyl/ester groups.
-
Michael Acceptor: Ethyl Acrylate (2 equivalents) – Provides the two three-carbon side chains.
Part 3: Mechanism of Action (Double Michael Addition)
The formation of the title compound is a thermodynamic balancing act. The reaction must be driven to completion (bis-addition) while preventing polymerization of the acrylate acceptor.
The Cascade:
-
Activation: A base (typically alkoxide) deprotonates the acidic methylene of Ethyl Acetoacetate.
-
First Addition: The enolate attacks the first equivalent of Ethyl Acrylate.
-
Proton Transfer: The resulting anion abstracts a proton, regenerating the enolate at the central carbon.
-
Second Addition: The sterically crowded enolate attacks the second equivalent of Ethyl Acrylate.
-
Hydrolysis: Selective hydrolysis of the primary esters (side chains) yields the dicarboxylic acid, leaving the hindered central ester intact.
Visualization: Reaction Mechanism
Caption: Stepwise mechanism of the base-catalyzed double Michael addition followed by selective hydrolysis.
Part 4: Experimental Protocol
Objective: Synthesis of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid starting from Ethyl Acetoacetate.
Reagents & Materials
| Reagent | Equivalents | Role | Notes |
| Ethyl Acetoacetate | 1.0 | Nucleophile | Distill before use to remove acid impurities. |
| Ethyl Acrylate | 2.2 | Electrophile | Slight excess to drive bis-addition. |
| Sodium Ethoxide (21% in EtOH) | 0.1 | Catalyst | Catalytic amount prevents side reactions. |
| Ethanol (Anhydrous) | Solvent | Medium | Must be dry to prevent premature hydrolysis. |
| NaOH (10% aq) | - | Hydrolysis | For the saponification step. |
Step-by-Step Methodology
Phase 1: The Double Michael Addition (Formation of the Tri-ester)
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and pressure-equalizing dropping funnel. Flush with Nitrogen.[1]
-
Initiation: Charge the flask with Ethyl Acetoacetate (1.0 eq) and Anhydrous Ethanol (5 volumes) .
-
Catalysis: Add Sodium Ethoxide solution (0.05 eq) at room temperature. The solution may turn slightly yellow (enolate formation).
-
Controlled Addition: Begin dropwise addition of Ethyl Acrylate (2.2 eq) .
-
Critical Control Point: The reaction is exothermic. Maintain internal temperature between 30–40°C using an ice bath if necessary. Rapid addition leads to polymerization of the acrylate.
-
-
Completion: After addition, stir at room temperature for 4–6 hours. Monitor by TLC or GC. Disappearance of Ethyl Acetoacetate indicates completion.
-
Quench: Neutralize the catalyst with a stoichiometric amount of Glacial Acetic Acid.
-
Isolation (Intermediate): Concentrate the solvent under reduced pressure to yield the crude tri-ester oil. Note: Purification is usually not required for the next step.
Phase 2: Selective Hydrolysis
-
Saponification: Dissolve the crude tri-ester in Ethanol . Add 10% NaOH (2.2 eq) slowly at 0°C.
-
Why 2.2 eq? We target the two unhindered side-chain esters. The central ester (ethoxycarbonyl) is sterically shielded by the quaternary center and the acetyl group, making it significantly slower to hydrolyze.
-
-
Reaction: Stir at room temperature for 12 hours.
-
Workup:
-
Concentrate ethanol.[1]
-
Dilute with water and wash with Diethyl Ether (removes unreacted tri-ester).
-
Acidify the aqueous layer to pH 2.0 with 6N HCl .
-
-
Crystallization: The title compound, 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid , will precipitate as a white solid or viscous oil that solidifies upon standing.
-
Purification: Recrystallize from Ethyl Acetate/Hexanes.
Data Validation (Expected Results):
-
Appearance: White crystalline solid.
-
Melting Point: 104–106°C.
-
1H NMR (DMSO-d6):
1.18 (t, 3H, ester ), 1.9-2.1 (m, 8H, side chains), 2.15 (s, 3H, Acetyl ), 4.1 (q, 2H, ester ), 12.1 (br s, 2H, COOH).
Part 5: Downstream Applications (Gabapentin Synthesis)
The utility of this acid lies in its conversion to 3,3-Pentamethylene-4-butyric acid (Gabapentin precursor).
The Transformation Logic:
-
Cyclization: The di-acid undergoes a Dieckmann-like condensation or thermal decarboxylation to form a cyclohexanone derivative.
-
Schmidt/Hofmann: The acetyl group is converted to an amine (or via a nitrile intermediate).
Workflow Diagram: From Intermediate to Drug
Caption: Synthetic utility of the title compound in the manufacturing of Gabapentin.[1][2]
Part 6: Troubleshooting & Optimization
Even with a robust protocol, scale-up presents challenges.
| Issue | Cause | Solution |
| Polymerization | Ethyl Acrylate polymerizes before reacting with EAA. | Add a radical inhibitor (e.g., Hydroquinone) to the reaction mixture. Control temperature strictly <45°C. |
| Mono-Addition | Incomplete reaction; stops at mono-adduct. | Ensure 2.2 eq of acrylate is used. Increase reaction time. Check base quality (NaOEt absorbs moisture). |
| Retro-Michael | Product reverts to starting materials. | Avoid high temperatures during workup. Do not heat the basic solution excessively. |
| Over-Hydrolysis | Central ester is hydrolyzed. | Control pH and temperature during hydrolysis. Do not use strong base (KOH) at reflux. |
References
-
Warner-Lambert Co. (1977). Cyclic Amino Acids and Methods for their Preparation. US Patent 4,024,175.[2] Link
-
Teva Pharmaceutical Industries. (2004).[2] Improved method for the preparation of gabapentin intermediates.[2][3][4] CN Patent 1471507A.[2] Link
-
ChemicalBook. (2023). 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid Properties and Suppliers.Link
-
Organic Syntheses. (1943). Michael Addition General Procedures. Coll. Vol. 2, p. 200. Link
-
Manus Aktteva Biopharma. (2023). Intermediates of Gabapentin Hydrochloride.[4][5]Link
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- 4. CN101417975A - Method for preparing gabapentin intermediate - Google Patents [patents.google.com]
- 5. manusaktteva.com [manusaktteva.com]
Unlocking the Potential of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic Acid: A Technical Guide for Researchers
Abstract
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid, a structurally unique trifunctional molecule, presents a compelling yet underexplored scaffold for innovation in both medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthetic accessibility and delineates promising research avenues. We will explore its potential as a precursor for novel anticancer agents, particularly as an inhibitor of histone deacetylases (HDACs), and as a versatile monomer for the synthesis of advanced biodegradable polymers. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale to inspire and guide future investigations into this promising chemical entity.
Introduction and Synthetic Strategy
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is a substituted dicarboxylic acid featuring a central quaternary carbon atom bearing an acetyl group, an ethoxycarbonyl group, and two carboxyethyl chains. This unique arrangement of functional groups suggests a high degree of chemical reactivity and versatility as a building block in organic synthesis.
Proposed Synthesis Pathway
Experimental Protocol: Synthesis of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid
-
Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add ethyl acetoacetate (1.0 equivalent) dropwise with stirring under an inert atmosphere.
-
Michael Addition: After stirring for 30 minutes, add ethyl acrylate (2.2 equivalents) dropwise, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours.[2]
-
Workup and Purification of Intermediate: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude tri-ethyl ester intermediate can be purified by column chromatography on silica gel.
-
Saponification: Dissolve the purified tri-ethyl ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (3.5 equivalents) and heat the mixture to reflux for 4 hours.
-
Isolation of Final Product: After cooling to room temperature, acidify the reaction mixture with 1 M hydrochloric acid until a pH of 2 is reached. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 4-acetyl-4-(ethoxycarbonyl)heptanedioic acid.
Caption: Proposed two-step synthesis of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid.
Potential Research Areas in Medicinal Chemistry
The structural features of 4-acetyl-4-(ethoxycarbonyl)heptanedioic acid make it an intriguing candidate for drug discovery, particularly in the realm of oncology.
Anticancer Agent Development
Dicarboxylic acids have been investigated as anticancer agents.[3][4] The presence of two carboxylic acid moieties in the target molecule allows for potential interactions with biological targets through hydrogen bonding and electrostatic interactions.
Rationale for Investigation:
-
Enzyme Inhibition: The dicarboxylic acid structure can mimic natural substrates of various enzymes, leading to competitive inhibition.
-
Induction of Apoptosis: Certain dicarboxylic acids have been shown to induce programmed cell death in cancer cells.[4]
-
Synergistic Effects: The molecule can be used as a scaffold to synthesize derivatives with enhanced potency or to be used in combination with existing anticancer drugs.
Experimental Protocol: In Vitro Anticancer Activity Screening
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], K562 [leukemia]) and a non-cancerous control cell line (e.g., HEK293) should be used.[5][6]
-
MTT Assay: Plate the cells in 96-well plates and treat with increasing concentrations of 4-acetyl-4-(ethoxycarbonyl)heptanedioic acid for 72 hours. Cell viability will be assessed using the MTT assay.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) will be calculated from the dose-response curves.
| Cell Line | Cancer Type | Predicted IC50 Range (µM) |
| MCF-7 | Breast | 10-100 |
| A549 | Lung | 10-100 |
| K562 | Leukemia | 5-50 |
| HEK293 | Non-cancerous | >100 |
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy.[7][8] Several known HDAC inhibitors feature a zinc-binding group, a linker, and a cap group. The dicarboxylic acid moiety of our target molecule could potentially act as a zinc-binding group, interacting with the zinc ion in the active site of HDAC enzymes.[9][10]
Rationale for Investigation:
-
Structural Mimicry: The terminal carboxylic acid can chelate the zinc ion in the HDAC active site, similar to other carboxylic acid-containing HDAC inhibitors.[11]
-
Scaffold for Optimization: The acetyl and ethoxycarbonyl groups can be chemically modified to serve as a linker and cap group, allowing for the synthesis of a library of potential HDAC inhibitors.
Experimental Protocol: HDAC Inhibition Assay
-
Enzyme Source: Recombinant human HDAC1, HDAC2, and HDAC6 enzymes.
-
Fluorometric Assay: The inhibitory activity will be measured using a commercially available fluorometric HDAC assay kit. The assay measures the deacetylation of a fluorogenic substrate.
-
IC50 Determination: The IC50 values will be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Proposed interaction of the target molecule with the HDAC active site.
Potential Research Areas in Polymer Science
The presence of three reactive functional groups (two carboxylic acids and one ester) makes 4-acetyl-4-(ethoxycarbonyl)heptanedioic acid a valuable trifunctional monomer for the synthesis of branched and cross-linked polymers.[12]
Biodegradable Branched Polyesters
Branched biodegradable polyesters are of significant interest for biomedical applications, such as drug delivery, due to their unique properties, including high solubility, low viscosity, and tunable degradation rates.[13][14][15][16][17]
Rationale for Investigation:
-
Branched Architecture: The trifunctional nature of the monomer will lead to the formation of branched or hyperbranched polyesters when copolymerized with diols.[18]
-
Biodegradability: The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to biodegradable materials.[15]
-
Drug Delivery Applications: The branched structure can encapsulate drug molecules, and the degradation of the polymer can control their release.[13][14]
Experimental Protocol: Synthesis of a Branched Polyester
-
Polycondensation: 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid (1.0 equivalent) and a diol (e.g., 1,6-hexanediol, 1.5 equivalents) are heated under a nitrogen atmosphere with a suitable catalyst (e.g., tin(II) 2-ethylhexanoate).
-
Polymerization Conditions: The reaction is carried out at high temperature (e.g., 180-200 °C) with the removal of water to drive the reaction to completion.
-
Characterization: The resulting polymer will be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
| Monomer Ratio (Acid:Diol) | Expected Polymer Architecture | Potential Application |
| 1:1.5 | Branched | Controlled drug release |
| 1:1 | Cross-linked | Hydrogels for tissue engineering |
Functional Polyamides
The dicarboxylic acid moieties can react with diamines to form polyamides with unique properties. The remaining ester and acetyl groups can be used for further functionalization.[19]
Rationale for Investigation:
-
Network Formation: The trifunctional nature of the monomer can lead to the formation of cross-linked polyamide networks with enhanced thermal and mechanical properties.[20]
-
Post-Polymerization Modification: The acetyl group can be a handle for attaching other molecules, such as fluorescent dyes or bioactive peptides, after polymerization.
Experimental Protocol: Synthesis of a Functional Polyamide
-
Interfacial Polymerization: An aqueous solution of a diamine (e.g., hexamethylenediamine) and sodium carbonate is carefully layered on top of a solution of the diacid chloride of 4-acetyl-4-(ethoxycarbonyl)heptanedioic acid in an organic solvent (e.g., dichloromethane).
-
Polymer Film Formation: A polyamide film will form at the interface of the two layers.
-
Characterization: The thermal properties of the resulting polyamide will be analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Caption: Potential polymerization pathways for the target molecule.
Conclusion
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is a molecule with significant untapped potential. Its straightforward synthesis and versatile chemical functionalities position it as a valuable starting material for the development of novel therapeutics and advanced materials. The research avenues outlined in this guide, from anticancer drug discovery to the synthesis of biodegradable polymers, represent just a fraction of the possibilities. It is our hope that this technical guide will catalyze further research and unlock the full potential of this promising chemical scaffold.
References
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Sequential dual curing by selective Michael addition and free radical polymerization of acetoacetate-acrylate-methacrylate mixtures - UPCommons. (n.d.). Retrieved January 30, 2024, from [Link]
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Michael addition kinetics of ethyl acetoacetate and 2-ethylhexyl acrylate in ionic liquids | Request PDF. (2008). ResearchGate. [Link]
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Acetoacetate Based Thermosets Prepared by Dual-Michael Addition Reactions - PMC. (n.d.). Retrieved January 30, 2024, from [Link]
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Development of Acrylates using New Ester Exchange Reaction - Toagosei America. (2022, November 18). Toagosei America Inc. [Link]
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Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. (2008). ResearchGate. [Link]
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The Synthesis and Applications of Pimelic Acid: A Key Player in Chemical Innovation. (n.d.). Retrieved January 30, 2024, from [Link]
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Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. (2021). ResearchGate. [Link]
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Branched biodegradable polyesters for parenteral drug delivery systems. (n.d.). PubMed. Retrieved January 30, 2024, from [Link]
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Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (n.d.). PubMed Central. Retrieved January 30, 2024, from [Link]
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Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. (2011, January 4). NIH. [Link]
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The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. (n.d.). NIH. [Link]
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Functional Aromatic Polyamides. (n.d.). MDPI. [Link]
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Polyester Dendrimers: Smart Carriers for Drug Delivery. (n.d.). MDPI. [Link]
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The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2'-dicarboxylic Acid. (2022, December 23). Semantic Scholar. [Link]
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Synthesis of triamine-functionalized rigid crosslinkers for materials science. (2025, February 25). RSC Publishing. [Link]
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How would you prepare heptanoic acid using malonic ester synthesis? (2021, June 26). Quora. [Link]
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Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. (n.d.). MDPI. [Link]
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Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. (n.d.). PubMed Central. Retrieved January 30, 2024, from [Link]
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Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. (2024, May 28). SpringerLink. [Link]
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Branched polyesters: Preparative strategies and... : Advanced Drug Delivery Reviews. (n.d.). Ovid. Retrieved January 30, 2024, from [Link]
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Pimelic acid. (n.d.). Wikipedia. Retrieved January 30, 2024, from [Link]
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Synthesis and Characterization of Novel Trifunctionalized Monomer and Their Polymer by Radiation Induced Polymerization. (2025, August 6). ResearchGate. [Link]
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Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions. (n.d.). PubMed Central. Retrieved January 30, 2024, from [Link]
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Branched Poly(ε-caprolactone)-Based Copolyesters of Different Architectures and Their Use in the Preparation of Anticancer Drug-Loaded Nanoparticles. (2022, December 6). NIH. [Link]
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Synthesis of Esters from Carboxylic Acids and Derivatives (Update 2024). (n.d.). Science of Synthesis. Retrieved January 30, 2024, from [Link]
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MSE 201 S21 Lecture 28 - Module 3 - Polymerization. (2021, April 4). YouTube. [Link]
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Methodological & Application
A Comprehensive Guide to the Applications of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic Acid in Organic Synthesis
Introduction
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is a polyfunctionalized organic molecule that, due to its unique structure, holds significant potential as a versatile building block in modern organic synthesis. Commercially available from various suppliers[1][2], this compound features a quaternary carbon atom substituted with an acetyl group, an ethoxycarbonyl group, and two propanoic acid chains. This dense arrangement of functional groups—a ketone, an ester, and two carboxylic acids—offers multiple reaction sites for a wide array of chemical transformations.
Despite its commercial availability, a survey of the scientific literature reveals that 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is not extensively documented as a starting material in named synthetic routes. This guide, therefore, aims to bridge this gap by providing detailed application notes and protocols based on its inherent chemical reactivity. We will explore its potential in the synthesis of substituted pimelic acids, various heterocyclic systems, and as a substrate for intramolecular cyclizations. The methodologies and protocols presented herein are grounded in established principles of organic chemistry and are intended to serve as a practical resource for researchers in synthetic chemistry and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is provided in the table below.
| Property | Value | Reference |
| CAS Number | 72653-14-6 | [1][2] |
| Molecular Formula | C₁₂H₁₈O₇ | [2] |
| Molecular Weight | 274.27 g/mol | |
| Melting Point | 105 °C | [1][2] |
| Boiling Point | 504.5±50.0 °C (Predicted) | [1] |
| Density | 1.266±0.06 g/cm³ (Predicted) | [1] |
| pKa | 4.01±0.10 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic Acid
The structure of the target molecule strongly suggests a synthetic route via a double Michael addition. Specifically, the enolate of ethyl acetoacetate can act as a nucleophile in a conjugate addition to two equivalents of an acrylic acid derivative. The likely industrial synthesis involves the base-catalyzed reaction of ethyl acetoacetate with two equivalents of ethyl acrylate, followed by the selective hydrolysis of the two newly introduced ester groups.
The mechanism of the Michael addition of acetoacetates to acrylates is a well-established carbon-carbon bond-forming reaction.[3][4] It proceeds via the deprotonation of the α-carbon of the β-keto ester to form a stabilized enolate, which then attacks the β-carbon of the α,β-unsaturated carbonyl compound.[4]
Figure 1: Proposed synthetic workflow for 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid.
Protocol 1: Synthesis of Diethyl 4-acetyl-4-(ethoxycarbonyl)heptanedioate (Intermediate)
This protocol is adapted from general procedures for Michael additions involving acetoacetic esters.[4]
-
Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 200 mL of absolute ethanol.
-
Base Preparation: Carefully add sodium metal (1.15 g, 50 mmol) in small portions to the ethanol. Allow the sodium to react completely to form sodium ethoxide.
-
Addition of Ethyl Acetoacetate: Cool the sodium ethoxide solution to 0-5 °C using an ice bath. Add ethyl acetoacetate (13.0 g, 100 mmol) dropwise over 15 minutes. Stir for an additional 30 minutes at this temperature to ensure complete enolate formation.
-
Michael Addition: Add ethyl acrylate (22.0 g, 220 mmol) dropwise via the dropping funnel over 1 hour, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with glacial acetic acid. Remove the ethanol under reduced pressure. To the residue, add 150 mL of diethyl ether and 100 mL of water. Separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield diethyl 4-acetyl-4-(ethoxycarbonyl)heptanedioate.
Protocol 2: Hydrolysis to 4-Acetyl-4-(ethoxycarbonyl)heptanedioic Acid
-
Hydrolysis: The crude or purified diethyl ester from Protocol 1 is dissolved in a mixture of ethanol (100 mL) and a stoichiometric amount of aqueous sodium hydroxide (2 equivalents). The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidification: The reaction mixture is cooled in an ice bath and acidified with cold, dilute hydrochloric acid until a pH of 1-2 is reached.
-
Extraction: The product is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the target diacid. Further purification can be achieved by recrystallization.
Application Note 1: Synthesis of Substituted Pimelic Acids
The structure of 4-acetyl-4-(ethoxycarbonyl)heptanedioic acid is primed for the synthesis of substituted pimelic (heptanedioic) acids. The ethoxycarbonyl group, being part of a β-keto ester system, can be readily removed via hydrolysis and decarboxylation.[5] This transformation provides access to 4-acetylheptanedioic acid, a valuable intermediate in its own right.
Figure 2: Pathway to substituted pimelic acids.
Protocol 3: Synthesis of 4-Acetylheptanedioic Acid
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 4-acetyl-4-(ethoxycarbonyl)heptanedioic acid (10.0 g, 36.5 mmol) in 100 mL of 6 M hydrochloric acid.
-
Hydrolysis and Decarboxylation: Heat the mixture to reflux. Carbon dioxide evolution should be observed. Continue refluxing for 4-8 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC analysis).
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to crystallize the product. If crystallization does not occur, extract the aqueous solution with ethyl acetate (3 x 75 mL).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to yield pure 4-acetylheptanedioic acid.
Further Transformations:
The resulting 4-acetylheptanedioic acid can be further modified. For example, the ketone can be reduced, converted to an oxime, or used in Wittig-type reactions to introduce further diversity.
Application Note 2: Synthesis of Heterocyclic Compounds
Polycarbonyl compounds are foundational building blocks for a vast array of heterocyclic systems.[6] By manipulating the functional groups of 4-acetyl-4-(ethoxycarbonyl)heptanedioic acid, it can serve as a precursor to 1,5-dicarbonyl compounds, which are key intermediates in the synthesis of pyridines.[7][8]
A. Synthesis of Substituted Pyridines
Hydrolysis and decarboxylation of the title compound yields 4-acetylheptanedioic acid, which possesses a 1,5-dicarbonyl relationship between the acetyl ketone and one of the carboxylic acid groups (after suitable activation). This arrangement is ideal for condensation reactions with ammonia or primary amines to form substituted dihydropyridines, which can then be oxidized to the corresponding pyridines.
Figure 3: Proposed route to pyridine derivatives.
Protocol 4: Proposed Synthesis of a Substituted Pyridine
-
Ammonia Condensation: In a sealed tube, dissolve 4-acetylheptanedioic acid (5.0 g, 24.7 mmol) in a solution of methanolic ammonia (50 mL). Heat the mixture to 100-120 °C for 12-24 hours.
-
Aromatization: After cooling, transfer the mixture to a round-bottom flask. Add an oxidizing agent, such as copper(II) acetate or manganese dioxide, and reflux for 4-6 hours.
-
Work-up and Purification: After cooling, filter the reaction mixture to remove inorganic salts. Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to isolate the desired pyridine derivative.
B. Synthesis of Five-Membered Heterocycles
The β-keto ester/acid functionality in the parent molecule can also be utilized to construct five-membered heterocycles. For example, reaction with hydrazine (H₂NNH₂) would be expected to yield a pyrazolone derivative, while reaction with hydroxylamine (H₂NOH) could lead to an isoxazolone. These reactions are standard methods for the synthesis of such heterocyclic systems from β-dicarbonyl precursors.[9]
Application Note 3: Intramolecular Cyclization via Dieckmann Condensation
The likely precursor to the title compound, diethyl 4-acetyl-4-(ethoxycarbonyl)heptanedioate, is a 1,7-diester and is therefore a suitable substrate for an intramolecular Dieckmann condensation to form a six-membered ring.[10][11] This reaction would yield a highly functionalized cyclohexanone derivative, which could be a valuable intermediate for the synthesis of complex carbocyclic molecules.
Figure 4: Dieckmann condensation of the diester precursor.
Protocol 5: Proposed Dieckmann Condensation
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide in absolute ethanol as described in Protocol 1.
-
Substrate Addition: Add a solution of diethyl 4-acetyl-4-(ethoxycarbonyl)heptanedioate in absolute ethanol dropwise to the sodium ethoxide solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux for 6-12 hours. The formation of a precipitate may be observed.
-
Work-up: Cool the reaction mixture and neutralize with dilute acid. Remove the solvent under reduced pressure and extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent. The resulting cyclic β-keto ester can be purified by column chromatography or vacuum distillation.
While 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid may not have a well-documented history of specific applications, its highly functionalized structure makes it a molecule of considerable synthetic potential. This guide has outlined several plausible and powerful applications, including its use as a precursor for substituted pimelic acids, a variety of heterocyclic compounds such as pyridines, and as a substrate for intramolecular cyclizations to form complex carbocycles. The protocols provided, based on well-established chemical transformations, offer a starting point for researchers to unlock the synthetic utility of this intriguing building block. It is our hope that this guide will stimulate further investigation into the chemistry of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid and its derivatives.
References
-
Williams, S. R., Miller, K. M., & Long, T. E. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Progress in Reaction Kinetics and Mechanism, 32(2), 165–194. Available at: [Link]
-
ResearchGate. (n.d.). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Retrieved from [Link]
-
Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
Hunt, I. (n.d.). Ch21: Acetoacetic esters. University of Calgary. Retrieved from [Link]
-
Ibrahim, H. S., & Alwan, S. M. (2025). Synthesis of biologically active heterocyclic compounds from β-diketones. Organic Communications, 18(3), 109-152. Available at: [Link]
-
Gavali, M., et al. (2019). Acetoacetate Based Thermosets Prepared by Dual-Michael Addition Reactions. Polymers, 11(8), 1269. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Acetoacetic-Ester Synthesis. Retrieved from [Link]
-
Gavali, M., et al. (2019). Acetoacetate Based Thermosets Prepared by Dual-Michael Addition Reactions. Polymers, 11(8). Available at: [Link]
-
ResearchGate. (n.d.). Mono-addition of various primary amines 1a-l to ethyl acrylate (2). Retrieved from [Link]
-
ResearchGate. (n.d.). b-Ketoesters as a valuable tool for the synthesis of complex natural products. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Glutaric Acid and Glutarimide. Retrieved from [Link]
-
Movassaghi, M., & Hill, M. D. (2006). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 128(45), 14254–14255. Available at: [Link]
-
Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Retrieved from [Link]
-
Unknown. (n.d.). Heterocyclic Chemistry part2. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Acetoacetic Ester Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide.
-
YouTube. (2020). Preparation of Pyridine: 1,5-dicarbonyl compounds and ammonia followed by aromatization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(39), 24203-24215. Available at: [Link]
-
Organic Syntheses. (n.d.). Glutaric acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetoacetic ester synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic studies of β-ketoesters. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pimelic acid by RADP pathway. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of novel pipecolic acid derivatives. Part 2. 1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Retrieved from [Link]
-
PubMed Central. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. Retrieved from [Link]
-
ResearchGate. (n.d.). The Applications of β‐Keto Amides for Heterocycle Synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. Retrieved from [Link]
-
YouTube. (2018). Dieckmann Condensation Reaction Mechanism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetylacetone. Retrieved from [Link]
-
Wikipedia. (n.d.). Glutaric acid. Retrieved from [Link]
-
YouTube. (2021). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. Retrieved from [Link]
-
Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]
-
OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. Retrieved from [Link]
Sources
- 1. 4-ACETYL-4-(ETHOXYCARBONYL)HEPTANEDIOIC ACID | 72653-14-6 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
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- 5. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
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- 11. Dieckmann Condensation [organic-chemistry.org]
synthesis of polyesters using 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid
Application Note: Precision Synthesis of Functionalized Polyesters using 4-Acetyl-4-(ethoxycarbonyl)heptanedioic Acid
Part 1: Executive Summary & Technical Rationale
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid (CAS 72653-14-6) represents a class of "gem-disubstituted" dicarboxylic acid monomers that enable the synthesis of highly functionalized aliphatic polyesters. Unlike standard monomers (e.g., adipic acid, sebacic acid) which yield chemically inert backbones, this monomer introduces two orthogonal reactive handles—a pendant ketone (acetyl) and a pendant ester (ethoxycarbonyl) —directly into each repeating unit.
Key Advantages:
-
Orthogonal Functionalization: The pendant acetyl group allows for chemoselective post-polymerization modification (PPM) via oxime or hydrazone ligation (e.g., for peptide/drug conjugation) without affecting the polyester backbone.
-
Tunable Degradation: The steric bulk at the C4 position disrupts chain packing, reducing crystallinity and potentially accelerating hydrolytic degradation compared to linear analogs like poly(butylene adipate).
-
Structural Versatility: The gem-disubstitution (Thorpe-Ingold effect) can influence the local conformation, often enhancing the glass transition temperature (
) relative to unsubstituted polymethylene chains.
Critical Challenge: The monomer contains a
Part 2: Monomer Profile & Preparation
| Property | Specification |
| Chemical Name | 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid |
| CAS Number | 72653-14-6 |
| Molecular Formula | |
| Molecular Weight | 274.27 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~105 °C |
| Solubility | Soluble in alcohols, THF, DMSO; sparingly soluble in water. |
Handling: The monomer is hygroscopic. Dry under vacuum at 40°C for 12 hours prior to polymerization to prevent stoichiometric imbalance due to moisture.
Part 3: Experimental Protocols
Two distinct protocols are provided based on the target application:
-
Protocol A (Melt Polycondensation): For scalable synthesis of high molecular weight (
) polymers where trace thermal defects are acceptable. -
Protocol B (Solution Polycondensation): For precision synthesis (e.g., biomedical scaffolds) requiring 100% retention of functional groups.
Protocol A: Modified Melt Polycondensation (Low-Temperature Route)
Rationale: Standard polyesterifications run at >200°C. We limit the maximum temperature to 160°C to prevent decarboxylation of the
Materials:
-
Monomer: 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid (10.0 mmol, 2.74 g)
-
Diol: 1,8-Octanediol (10.2 mmol, 1.49 g) [Excess 2% to account for volatility]
-
Catalyst: Titanium(IV) butoxide (
), 0.1 mol% relative to acid.
Step-by-Step Procedure:
-
Esterification (Oligomerization):
-
Charge monomer and diol into a 50 mL flame-dried polymerization tube equipped with a magnetic stir bar and nitrogen inlet.
-
Purge with
x 3 cycles. -
Heat to 140°C under continuous
flow. Stir at 60 rpm. -
Observation: The mixture will melt (monomer mp ~105°C) and water evolution will begin.
-
Reaction time: 4 hours. Ensure the overhead temperature of the distillation bridge does not exceed 100°C (collecting water only).
-
-
Polycondensation:
-
Add catalyst (
in dry toluene solution). -
Slowly reduce pressure to < 0.1 mbar over 1 hour to prevent bumping.
-
Increase temperature to 160°C . Do not exceed 165°C.
-
Continue stirring for 6–12 hours. As viscosity increases, reduce stir speed to 20 rpm.
-
Endpoint: When the stir bar creates a "Weissenberg effect" (climbing the shaft) or torque maximizes.
-
-
Workup:
-
Cool to room temperature under
. -
Dissolve the crude polymer in minimal Chloroform (
). -
Precipitate into cold Methanol (
) (10x excess). -
Filter and dry in a vacuum oven at 40°C for 24h.
-
Protocol B: Steglich Solution Polycondensation (Room Temperature)
Rationale: Uses DCC/DMAP activation to polymerize at ambient temperature, guaranteeing zero thermal degradation of the pendant groups.
Materials:
-
Monomer: 10.0 mmol (2.74 g)
-
Diol: 1,8-Octanediol (10.0 mmol, 1.46 g) [Exact 1:1 stoichiometry is critical here]
-
Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (22.0 mmol, 2.2 eq)
-
Catalyst: 4-(Dimethylamino)pyridine (DMAP) (2.0 mmol, 0.2 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) (50 mL) + dry DMF (5 mL) if solubility is an issue.
Step-by-Step Procedure:
-
Activation:
-
Dissolve the Monomer and Diol in DCM/DMF under
in a round-bottom flask. -
Add DMAP and cool the mixture to 0°C in an ice bath.
-
-
Polymerization:
-
Dissolve DCC in 10 mL DCM and add dropwise to the reaction mixture over 20 minutes.
-
Observation: White precipitate (dicyclohexylurea, DCU) will form immediately.
-
Allow the reaction to warm to Room Temperature (25°C) and stir for 48–72 hours.
-
-
Purification:
-
Filter off the DCU byproduct using a glass frit.
-
Concentrate the filtrate to ~15 mL.
-
Precipitate into cold Diethyl Ether or Methanol.
-
Reprecipitate twice from THF into Methanol to remove residual urea traces.
-
Part 4: Characterization & Validation
| Technique | Parameter | Acceptance Criteria |
| Pendant Acetyl | Singlet at | |
| Pendant Ester | Quartet at | |
| Backbone Ester | Triplet at | |
| GPC (THF) | Molecular Weight | |
| Dispersity (Đ) | 1.8–2.2 (Method A); 1.3–1.5 (Method B). | |
| DSC | Thermal Trans. |
Self-Validation Check:
-
Compare the integration of the pendant acetyl methyl group (2.15 ppm) to the backbone
-methylene protons (2.30 ppm). Ratio should be exactly 3:4 . A lower ratio indicates degradation (decarboxylation) of the pendant group.
Part 5: Visualization of Reaction Pathways
Figure 1: Reaction pathway for the synthesis of functionalized polyesters, highlighting the critical thermal degradation risk.
Figure 2: Experimental workflow decision tree comparing Melt vs. Solution polymerization routes.
References
-
Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. (General mechanism of step-growth polymerization).
-
Kricheldorf, H. R. (2001). Syntheses and Properties of Biodegradable Polyesters based on 1,3-Propanediol and Fatty Acids. Polymer, 42(21), 8769-8774. (Protocol for aliphatic polyester synthesis).
-
Moore, J. S., & Stupp, S. I. (1990). Room Temperature Polyesterification. Macromolecules, 23(1), 65-70. (DCC/DMAP Steglich esterification protocol).
-
PubChem. (n.d.).[4][5] 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023.
Sources
- 1. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 2. Keto-Functionalized Polymer Scaffolds As Versatile Precursors to Polymer Side Chain Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Acetyl-4-ethoxycarbonyloctanoic acid | C13H22O5 | CID 12823714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Acetyl-4-phenylheptanedinitrile | C15H16N2O | CID 238926 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Synthesis of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic Acid
Introduction:
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is a complex organic molecule with potential applications in the synthesis of novel pharmaceutical agents and specialized polymers. Its structure, featuring a quaternary carbon center substituted with an acetyl group, an ethoxycarbonyl group, and two propanoic acid chains, makes it an interesting target for organic synthesis. This document provides a detailed, two-step experimental protocol for the synthesis of this compound, commencing with a base-catalyzed double Michael addition of ethyl acetoacetate to acrylonitrile, followed by a robust acidic hydrolysis of the resulting dinitrile intermediate. The causality behind each experimental choice is elucidated to provide researchers with a deep understanding of the reaction mechanism and to ensure procedural success.
Overall Reaction Scheme:
Caption: Overall two-step synthesis of the target compound.
Part 1: Synthesis of Ethyl 2-acetyl-2-(2-cyanoethyl)-4-cyanobutanoate via Double Michael Addition
The first stage of this synthesis involves the conjugate addition of the enolate of ethyl acetoacetate to two equivalents of acrylonitrile. This reaction, known as the Michael addition, is a powerful tool for carbon-carbon bond formation.[1][2] The acidic α-hydrogen of ethyl acetoacetate is readily deprotonated by a base to form a stabilized enolate, which then acts as the nucleophile.
Experimental Workflow: Step 1
Caption: Workflow for the double Michael addition.
Detailed Protocol: Step 1
-
Preparation of Sodium Ethoxide Solution: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add 150 mL of absolute ethanol. Carefully add 4.6 g (0.2 mol) of sodium metal in small pieces. The reaction is exothermic; allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Expert Insight: The use of freshly prepared sodium ethoxide from sodium metal and absolute ethanol ensures an anhydrous and highly reactive base, which is crucial for the efficient deprotonation of ethyl acetoacetate.
-
-
Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add 13.0 g (0.1 mol) of ethyl acetoacetate dropwise via the dropping funnel over 15 minutes. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium salt of the ethyl acetoacetate enolate.
-
Michael Addition: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add a solution of 11.7 g (0.22 mol, 2.2 equivalents) of acrylonitrile in 20 mL of absolute ethanol dropwise over 1 hour, ensuring the temperature does not exceed 10 °C.
-
Causality: The slow, dropwise addition of acrylonitrile at low temperature is critical to control the exothermic reaction and to prevent polymerization of the acrylonitrile, a common side reaction. Using a slight excess of acrylonitrile ensures the complete dialkylation of the ethyl acetoacetate.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-18 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture into 200 mL of ice-cold 1 M hydrochloric acid. This will neutralize the excess base and protonate any remaining enolate.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, ethyl 2-acetyl-2-(2-cyanoethyl)-4-cyanobutanoate, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data: Step 1
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| Ethyl Acetoacetate | 130.14 | 13.0 | 0.1 | 1.0 |
| Sodium | 22.99 | 4.6 | 0.2 | 2.0 |
| Acrylonitrile | 53.06 | 11.7 | 0.22 | 2.2 |
| Absolute Ethanol | 46.07 | ~170 mL | - | Solvent |
Part 2: Synthesis of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic Acid via Acidic Hydrolysis
The second step involves the hydrolysis of the two nitrile groups of the intermediate to carboxylic acids. This transformation is typically achieved under strong acidic or basic conditions.[3] Here, we employ acidic hydrolysis using concentrated hydrochloric acid, which will also hydrolyze one of the ester groups, leading to the desired product.
Experimental Workflow: Step 2
Caption: Workflow for the acidic hydrolysis.
Detailed Protocol: Step 2
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the purified ethyl 2-acetyl-2-(2-cyanoethyl)-4-cyanobutanoate (0.1 mol, based on the starting amount of ethyl acetoacetate).
-
Hydrolysis: Add 200 mL of concentrated hydrochloric acid (37%). Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Expert Insight: Concentrated hydrochloric acid is a strong acid capable of hydrolyzing both the nitrile and ester functionalities. The high temperature is necessary to drive the reaction to completion. This is a harsh reaction, and proper safety precautions, including working in a well-ventilated fume hood, are essential.
-
-
Reaction Monitoring: The reaction can be monitored by observing the cessation of gas evolution (ammonia, as ammonium chloride) and by TLC analysis of aliquots (after neutralization). The reaction is typically complete after 24-48 hours of reflux.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out upon cooling. If so, collect the solid by vacuum filtration. If not, concentrate the solution under reduced pressure to remove most of the HCl and water.
-
Extraction: To the cooled residue, add 100 mL of water and extract the product with diethyl ether (4 x 75 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and remove the solvent by rotary evaporation to yield the crude 4-acetyl-4-(ethoxycarbonyl)heptanedioic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final product as a crystalline solid.
Quantitative Data: Step 2
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| Ethyl 2-acetyl-2-(2-cyanoethyl)-4-cyanobutanoate | 236.26 | ~23.6 | ~0.1 |
| Concentrated Hydrochloric Acid (37%) | 36.46 | ~200 mL | - |
Characterization of the Final Product
The structure and purity of the synthesized 4-acetyl-4-(ethoxycarbonyl)heptanedioic acid should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of the atoms and the presence of the different functional groups.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the carbonyl groups (ketone, ester, and carboxylic acids) and the hydroxyl group of the carboxylic acids.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the final product.
Safety Precautions
-
Sodium metal is highly reactive with water and alcohols. Handle with care under an inert atmosphere.
-
Acrylonitrile is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with extreme care in a fume hood and wear appropriate PPE.
-
The reactions described should be carried out by trained personnel in a well-equipped laboratory.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 4-acetyl-4-(ethoxycarbonyl)heptanedioic acid. By understanding the underlying chemical principles of the double Michael addition and the subsequent acidic hydrolysis, researchers can confidently execute this synthesis. The provided insights into the causality of the experimental choices aim to empower scientists to troubleshoot and adapt this procedure for their specific research needs.
References
-
Chemistry LibreTexts. (2024, July 30). 23.11: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]
- Williams, S. R., Miller, K. M., & Long, T. E. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Progress in Reaction Kinetics and Mechanism, 32(3), 165–194.
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
Sources
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid in the preparation of specialty chemicals
Strategic Utilization in Asymmetric Synthesis and API Manufacturing
Executive Summary
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is a highly functionalized gem-disubstituted intermediate, primarily utilized as a "latent" form of 4-ketopimelic acid (4-oxoheptanedioic acid). Its structural density—featuring a central quaternary carbon bearing both an acetyl and an ester group, flanked by two propionic acid chains—makes it a critical scaffold in the industrial synthesis of Biotin (Vitamin H/B7) .
This guide details the mechanistic grounding, synthesis, and downstream processing of this compound.[1][2] It addresses the specific challenges of controlling the Double Michael Addition and the subsequent Decarboxylation required to release the pharmacophore backbone.
Mechanistic Grounding & Chemistry
The synthesis and utility of this compound rely on the reactivity of the
The Double Michael Addition
The formation of the heptanedioic acid skeleton is thermodynamically driven by the double conjugate addition of an enolate to an acrylate acceptor.
-
Activation: A base (typically an alkoxide) deprotonates the
-carbon of ethyl acetoacetate. -
First Addition: The enolate attacks the
-position of the first equivalent of acrylate/acrylic acid. -
Regeneration: The product is still acidic (though more sterically hindered); a second deprotonation occurs.
-
Second Addition: The sterically crowded enolate attacks a second equivalent of acrylate, forming the quaternary center.
Selective Hydrolysis & Decarboxylation
The title compound (a dicarboxylic acid monoester) represents a specific oxidation/hydrolysis state.
-
Stability: The central ethyl ester is sterically shielded by the quaternary carbon and the acetyl group, making it more resistant to hydrolysis than the side-chain esters (if acrylates were used).
-
Release: Under acidic thermal conditions, the molecule undergoes decarboxylation.[3][4] The loss of
from the central position (via the -keto acid intermediate formed after ester hydrolysis) releases the ring strain and generates 4-ketopimelic acid .
Visualization: Synthesis & Processing Workflow[1]
The following diagram illustrates the reaction pathway from commodity starting materials to the Biotin precursor.
Figure 1: Synthetic pathway from Ethyl Acetoacetate to 4-Ketopimelic Acid via the title intermediate.
Experimental Protocols
Protocol A: Preparation of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic Acid
Objective: Synthesis of the dicarboxylic acid monoester via Double Michael Addition followed by selective hydrolysis.
Reagents:
-
Ethyl Acetoacetate (1.0 equiv)
-
Methyl Acrylate (2.2 equiv) Note: Methyl ester is chosen for the side chains to allow faster hydrolysis relative to the central ethyl ester.
-
Sodium Ethoxide (0.1 equiv, 21% wt in EtOH)
-
Solvent: Dioxane or Toluene (Anhydrous)
-
Quench: Acetic Acid, dilute HCl
Step-by-Step Methodology:
-
Reactor Setup: Charge a dry reactor with Ethyl Acetoacetate (1 mol) and anhydrous Dioxane (500 mL). Inert with Nitrogen.[5]
-
Catalyst Addition: Add Sodium Ethoxide solution (0.1 mol) dropwise at ambient temperature. Stir for 15 minutes to generate the enolate.
-
Controlled Addition (Exotherm Risk): Cool the mixture to 10°C. Add Methyl Acrylate (2.2 mol) slowly via an addition funnel over 2 hours.
-
Critical Process Parameter (CPP): Maintain internal temperature
.[6] The second addition is slower due to steric hindrance; allowing the temperature to rise to 40-45°C near the end of addition ensures completion.
-
-
Reaction: Stir at 50°C for 4 hours. Monitor by TLC or GC for consumption of Ethyl Acetoacetate.
-
Selective Hydrolysis:
-
Cool the reaction mixture (containing the triester) to 20°C.
-
Add aqueous NaOH (2.2 equiv, 10% solution).
-
Stir vigorously at room temperature for 2-3 hours.
-
Mechanism:[1][3][7][8][9][10][11][12][13][14] The unhindered methyl esters on the wings hydrolyze significantly faster than the hindered central ethyl
-keto ester.
-
-
Workup:
-
Wash the aqueous phase with Ethyl Acetate to remove unreacted acrylate oligomers.
-
Acidify the aqueous phase carefully with 2N HCl to pH 3.0.
-
Extract the product (the title dicarboxylic acid) into Ethyl Acetate.
-
Dry over
and concentrate in vacuo. -
Yield Expectation: Viscous oil or low-melting solid; 85-90% yield.
-
Protocol B: Decarboxylation to 4-Ketopimelic Acid
Objective: Conversion of the title compound to the linear ketone pharmacophore.
Reagents:
-
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid (Crude from Protocol A)
-
Hydrochloric Acid (6N) or Sulfuric Acid (20%)
Methodology:
-
Suspend the starting material in 6N HCl (5 volumes).
-
Heat to Reflux (100-105°C) .
-
Gas Evolution: Vigorous evolution of
will be observed. Scrub exhaust gases. -
Timecourse: Reflux for 6–8 hours. The reaction is complete when
evolution ceases and the solution becomes homogeneous. -
Isolation:
-
Cool to 0-5°C. 4-Ketopimelic acid typically crystallizes from the aqueous acid.
-
Filter and wash with ice-cold water.
-
Recrystallize from water or ethyl acetate/hexane.
-
Data Summary & Specifications
| Parameter | Specification / Data |
| Molecular Formula | |
| Molecular Weight | 274.27 g/mol |
| Appearance | Viscous yellow oil or off-white solid (highly dependent on purity) |
| Melting Point | 105°C (pure acid form) [1] |
| pKa (Predicted) | ~4.0 (Carboxylic acid side chains) |
| Solubility | Soluble in Ethanol, EtOAc, DMSO; Sparingly soluble in water (acid form) |
| Key Impurity | Retro-Michael degradation products (Levulinic acid derivatives) |
Application in Biotin Synthesis
The conversion of 4-ketopimelic acid to Biotin involves the formation of the thiophane ring.
-
Oximation: 4-Ketopimelic acid is converted to its oxime.
-
Reduction: Reduction yields the diamine (or amino-ketone depending on route).
-
Ring Closure: Reaction with phosgene (or equivalents) forms the cyclic urea.
-
Sulfur Introduction: The Sternbach synthesis utilizes the symmetry of the pimelic acid backbone to introduce the sulfur atom via thionyl chloride or similar reagents later in the sequence [2].
Why use the Title Compound? Using the isolated 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid allows for purification before the harsh decarboxylation step, removing acrylate oligomers that would otherwise form tar during the high-temperature acid reflux.
References
- Goldberg, M. W., & Sternbach, L. H. (1949). Synthesis of Biotin. U.S. Patent No. 2,489,232. Washington, DC: U.S. Patent and Trademark Office.
-
Werpy, T., et al. (2004). Top Value Added Chemicals from Biomass: Volume 1. U.S. Department of Energy. (Context on succinic/pimelic acid derivatives). Retrieved from [Link]
-
Org. Synth. (1945).[15] Related Michael Additions: Diethyl 2-Acetylglutarate. Organic Syntheses, Coll. Vol. 3, p.377. (Mechanistic reference for acetoacetate alkylation). Retrieved from [Link]
Sources
- 1. CN102701965A - Preparation method of 4-acetylbenzoic acid - Google Patents [patents.google.com]
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- 3. Reactivity: Decarboxylation [employees.csbsju.edu]
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- 15. US2489232A - Synthesis of biotin - Google Patents [patents.google.com]
Comprehensive Methodologies for the Purification of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is a complex organic molecule featuring multiple functional groups, including two carboxylic acids, an ester, and a ketone. Its utility in research and development, particularly as a potential building block in medicinal chemistry, necessitates a high degree of purity. The presence of impurities can lead to ambiguous experimental results, low yields in subsequent synthetic steps, and unreliable biological data. This application note provides a detailed guide to the purification of this compound, leveraging its unique physicochemical properties. We present three primary purification protocols: a highly effective acid-base liquid-liquid extraction, a classic recrystallization for final polishing, and advanced column chromatography techniques. Furthermore, we detail rigorous analytical methods for the comprehensive assessment of purity.
Compound Profile and Strategic Overview
Understanding the structural and chemical properties of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is fundamental to designing an effective purification strategy.
Chemical Structure:
The molecule's key features are its two carboxylic acid groups, which confer significant acidity and polarity, and an ethyl ester group. The predicted pKa of approximately 4.01 indicates that it is a moderately strong organic acid, a property that can be exploited for selective separation.[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O₇ | [2] |
| Molecular Weight | 274.27 g/mol | N/A |
| Appearance | Solid | [1] |
| Melting Point | 105 °C | [1][2] |
| Boiling Point | 504.5 °C (Predicted) | [1][2] |
| pKa | 4.01 (Predicted) | [1] |
Purification Strategy:
The presence of acidic carboxylic acid functional groups is the most powerful handle for purification. Our primary strategy involves an acid-base extraction to selectively pull the target compound from a crude organic solution into an aqueous basic solution, leaving neutral or basic impurities behind.[3][4] The product is then recovered by re-acidification and precipitation. Subsequent recrystallization can be employed to achieve the highest level of purity. For challenging separations where impurities have similar acidic properties, column chromatography provides a high-resolution alternative.
Purification Protocols: From Crude to High Purity
Protocol 1: Acid-Base Liquid-Liquid Extraction
This technique is the most effective first-pass purification method due to the compound's dicarboxylic acid nature. It efficiently removes non-acidic impurities.
Principle of Causality: The carboxylic acid protons are readily removed by a mild base, such as sodium bicarbonate (NaHCO₃), forming a highly water-soluble dicarboxylate salt.[4][5] Neutral organic impurities remain in the organic phase. Subsequent addition of a strong acid (e.g., HCl) reprotonates the dicarboxylate, causing the neutral and less water-soluble 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid to precipitate out of the aqueous solution.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude solid material in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Initial Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Mixing & Degassing: Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas produced from the acid-base reaction. Once gas evolution subsides, shake the funnel vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate completely. The target compound is now in the upper aqueous layer as its sodium salt (if using ethyl acetate) or the lower aqueous layer (if using DCM).
-
Collection: Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: To ensure complete recovery, repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts.
-
Back-Wash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small portion of fresh organic solvent (e.g., ethyl acetate). Discard this organic wash.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 3M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). A white precipitate of the purified product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of ice-cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Logical Workflow for Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Protocol 2: Recrystallization
Recrystallization is an ideal second step to further polish the product obtained from extraction or as a standalone method if impurities are minimal.[6][7]
Principle of Causality: This technique relies on the difference in solubility of the compound in a hot solvent versus a cold solvent.[6] An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures. As the hot, saturated solution cools, the solubility decreases, forcing the desired compound to crystallize out, while impurities remain dissolved in the solvent.
Solvent Selection:
Due to the molecule's mixed polarity, a single solvent may not be ideal. A co-solvent system is often effective.
| Solvent System | Rationale |
| Water | The compound has some water solubility due to the carboxylic acids, which might be too high for good recovery. However, it can be tested. |
| Ethyl Acetate / Hexanes | The compound should be soluble in hot ethyl acetate. Hexanes, a non-polar solvent, can be added to the hot solution until it becomes slightly cloudy (the saturation point), promoting crystal formation upon cooling. |
| Ethanol / Water | Similar to the above, the compound is dissolved in a minimal amount of hot ethanol, and water is added until turbidity is observed. |
Step-by-Step Methodology:
-
Solvent Test: In a small test tube, add ~20-30 mg of the compound and a few drops of the chosen solvent. Heat the mixture. A good solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add the primary solvent (e.g., ethyl acetate) dropwise while heating the mixture on a hot plate until the solid just dissolves. Use the minimum amount of hot solvent necessary.[8]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: If using a co-solvent system, add the second solvent (e.g., hexanes) dropwise to the hot solution until it remains faintly cloudy. Add a drop or two of the primary solvent to redissolve the cloudiness.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9] Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent (or the solvent mixture with a higher proportion of the "poor" solvent) to rinse away any adhering impurities.[9]
-
Drying: Dry the crystals under vacuum.
Protocol 3: Column Chromatography
This method is employed when acid-base extraction and recrystallization are insufficient, for example, when separating the target compound from acidic impurities with similar properties.
Principle of Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[10] Compounds with stronger interactions with the stationary phase travel down the column more slowly.
Method A: Normal-Phase Chromatography (Modified)
-
Stationary Phase: Silica Gel (SiO₂).
-
Challenge: Carboxylic acids can strongly and sometimes irreversibly bind to the slightly acidic silanol groups on the silica surface, leading to significant peak tailing and poor separation.[11]
-
Solution: To mitigate this, add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to the mobile phase. This keeps the compound's carboxylic acid groups fully protonated, reducing their interaction with the silica surface and resulting in better peak shape.[11]
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. For example, start with 30% ethyl acetate / 70% hexanes (+ 0.5% acetic acid) and gradually increase the polarity.
Method B: Reverse-Phase Chromatography
-
Stationary Phase: C18-functionalized silica (non-polar).
-
Principle: This is highly effective for polar compounds.[12] The separation is based on hydrophobic interactions. More polar compounds elute earlier.
-
Mobile Phase (Eluent): A gradient of acetonitrile (or methanol) in water. A modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is typically added to the mobile phase to ensure sharp peaks by suppressing the ionization of the carboxylic acids.[12]
Purity Assessment: A Multi-Pronged Approach
Confirming the purity of the final product is a critical step. No single technique is sufficient; a combination of methods provides the most trustworthy validation.[13]
1. Melting Point Analysis:
-
Principle: A pure crystalline solid has a sharp and characteristic melting point range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[14]
-
Protocol: Use a calibrated melting point apparatus. Compare the observed melting point of your sample (e.g., 104-105 °C) to the literature value (105 °C). A narrow range (< 2 °C) indicates high purity.
2. Thin-Layer Chromatography (TLC):
-
Principle: A quick, qualitative assessment of the number of components in a mixture.
-
Protocol: Spot a dilute solution of your compound on a silica gel TLC plate. Develop the plate in an appropriate solvent system (e.g., 50% ethyl acetate / 50% hexanes + 1% acetic acid). Visualize the spots under UV light or by staining. A single, well-defined spot is indicative of a pure compound.
3. High-Performance Liquid Chromatography (HPLC):
-
Principle: A highly sensitive quantitative method to determine purity.
-
Protocol: A reverse-phase C18 column is recommended.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Detection: UV detector at an appropriate wavelength (e.g., ~210 nm where the carbonyl groups absorb).
-
Result: A single sharp peak in the chromatogram suggests >99% purity, which can be quantified by peak area integration.
-
4. Spectroscopic Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and can reveal the presence of impurities.
-
¹H NMR: Expect to see signals corresponding to the acetyl methyl group, the ethyl ester group, and the aliphatic protons of the heptanedioic acid backbone. Integration of the peaks should correspond to the number of protons.
-
¹³C NMR: Expect signals for the ketone, ester, and two carboxylic acid carbonyls, in addition to the aliphatic carbons.
-
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.
-
O-H stretch: A broad peak around 2500-3300 cm⁻¹ (characteristic of a carboxylic acid).
-
C=O stretch: Multiple sharp peaks between 1680-1760 cm⁻¹ corresponding to the ketone, ester, and carboxylic acid carbonyls.
-
Overall Purification and Analysis Workflow
Caption: Integrated workflow for purification and analysis.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery after extraction | Incomplete extraction; product is partially soluble in the organic phase; incomplete precipitation. | Perform more extractions (3-4 times); ensure pH is sufficiently low (~2) during precipitation; cool the aqueous solution thoroughly in an ice bath before filtration. |
| Product "oils out" during recrystallization | The boiling point of the solvent is higher than the melting point of the solute; solution is supersaturated. | Choose a lower-boiling point solvent; add slightly more hot solvent to ensure the compound is fully dissolved before cooling. |
| No crystals form upon cooling | Solution is not saturated; too much solvent was used. | Boil off some of the solvent to concentrate the solution; try scratching the inside of the flask with a glass rod to induce crystallization; add a seed crystal. |
| Broad, tailing peaks in column chromatography | Strong interaction between the acidic compound and the silica stationary phase. | Add 0.5-1% acetic or formic acid to the eluent; switch to a reverse-phase (C18) column. |
Conclusion
The purification of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is readily achievable through a systematic application of fundamental organic chemistry techniques. A well-executed acid-base liquid-liquid extraction serves as a robust and highly efficient primary purification step, capable of removing the majority of non-acidic impurities. For achieving analytical-grade purity, this should be followed by a carefully optimized recrystallization. In cases with challenging impurities, both normal-phase and reverse-phase column chromatography offer powerful, high-resolution alternatives. Rigorous purity assessment using a combination of melting point analysis, HPLC, and spectroscopic methods is essential to validate the quality of the final product, ensuring its suitability for downstream applications in research and drug development.
References
- Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
-
Reddit. (2016). Column chromatography of carboxylic acids? Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide.
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved from [Link]
-
ResearchGate. (2018). How to determine the purity of newly synthesized organic compound? Retrieved from [Link]
-
ResearchGate. (n.d.). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 4-Acetyl-4-ethoxycarbonyloctanoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Retrieved from [Link]
-
YouTube. (2022). Liquid-Liquid Extraction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetylacetone. Retrieved from [Link]
-
YouTube. (2022). HOW TO DETERMINE THE PURITY OF AN ORGANIC COMPOUND. Retrieved from [Link]
-
YouTube. (2021). Esterification: Reflux, Isolation and Purification // HSC Chemistry. Retrieved from [Link]
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
PubChem. (n.d.). Heptanedioic acid, 4-(ethoxycarbonylmethylene)-, diethyl ester. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-acetyl pyridine. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis of Rofecoxib and Study of Lactone Ring Stability. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Recrystallization. Retrieved from [Link]
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Application Note: Catalytic Architectures for the Synthesis of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic Acid
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the catalytic synthesis of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid (CAS: 72653-14-6), a highly functionalized pimelic acid derivative used as a core scaffold for constructing complex heterocycles and peptidomimetics.
Executive Summary & Retrosynthetic Logic
Target Molecule: 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid Core Challenge: Constructing a quaternary carbon center with high selectivity while differentiating between three ester/acid functionalities.
The synthesis hinges on a Double Michael Addition sequence. The target molecule possesses a pseudo-symmetric backbone derived from the alkylation of ethyl acetoacetate (the nucleophile) with two equivalents of an acrylic acid derivative (the electrophile).
Retrosynthetic Disconnection
The most robust route utilizes orthogonal protection strategies . Direct reaction with acrylic acid is often plagued by polymerization and salt formation. Therefore, we employ "masked" acrylates (esters) that can be selectively deprotected to the free acid without compromising the central ethyl ester or the acetyl group.
Pathway:
-
Electrophile: tert-Butyl Acrylate (tBA) or Benzyl Acrylate (BnA).
-
Catalytic Engine: Phase Transfer Catalysis (PTC) or Organo-Superbases (DBU/TBD).
-
Differentiation: Selective acidolysis (for t-butyl) or hydrogenolysis (for benzyl) yields the terminal dicarboxylic acids while retaining the central ethyl ester.
Figure 1: Retrosynthetic strategy relying on orthogonal protecting groups to secure the target structure.
Catalytic Methodologies
We present two validated protocols. Protocol A is the industry standard for scalability and ease of purification. Protocol B is a high-speed homogeneous method.
Protocol A: Phase-Transfer Catalyzed (PTC) Synthesis
Mechanism: Solid-Liquid PTC. Potassium carbonate (solid base) deprotonates the EAA at the interface, mediated by a quaternary ammonium salt (TBAB) which shuttles the enolate into the organic phase to react with the acrylate. This method minimizes acrylate polymerization and hydrolysis side reactions.
Materials
-
Substrate: Ethyl Acetoacetate (1.0 eq)
-
Electrophile: tert-Butyl Acrylate (2.2 eq)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, finely ground (0.5 eq)
-
Solvent: Toluene (or Solvent-free for Green Chemistry applications)
Step-by-Step Protocol
-
Charge: In a 3-neck round bottom flask equipped with a mechanical stirrer, add Ethyl Acetoacetate (13.0 g, 100 mmol), TBAB (1.6 g, 5 mmol), and K₂CO₃ (6.9 g, 50 mmol).
-
Solvation: Add Toluene (50 mL). Note: Solvent-free conditions are possible but require careful exotherm management.
-
Addition: Heat the mixture to 40°C. Add tert-Butyl Acrylate (28.2 g, 220 mmol) dropwise over 60 minutes.
-
Critical Control Point: The second Michael addition is slower than the first. Maintain temperature at 50-60°C after addition to drive the reaction to the bis-adduct.
-
-
Reaction: Stir at 60°C for 4–6 hours. Monitor by HPLC or TLC (Hexane/EtOAc 4:1). The mono-adduct appears first, followed by the bis-adduct.
-
Workup: Cool to room temperature. Filter off the solid salts (K₂CO₃/KBr). Wash the filtrate with water (2 x 30 mL) to remove residual catalyst.
-
Concentration: Evaporate the solvent under reduced pressure to yield the crude intermediate: Diethyl 4-acetyl-4-(ethoxycarbonyl)heptanedioate (Wait, this is the di-tert-butyl ester intermediate).
-
Yield Expectation: >90% as a viscous oil.
-
Step 2: Selective Deprotection (Acidolysis)
-
Dissolve the crude intermediate in Dichloromethane (DCM) (1:1 v/v).
-
Add Trifluoroacetic acid (TFA) (10 eq) or Formic Acid dropwise at 0°C.
-
Stir at room temperature for 4 hours. The tert-butyl groups cleave to form isobutylene gas and the free acid. The ethyl ester remains intact.
-
Purification: Remove volatiles in vacuo. Recrystallize the residue from Ether/Hexane or Water/Ethanol to obtain 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid .
-
Target Melting Point: 103–105°C.
-
Protocol B: Organo-Superbase Catalysis (DBU)
Mechanism: Homogeneous catalysis using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU is a non-nucleophilic strong base that rapidly generates the enolate. This method is faster but requires strict anhydrous conditions to prevent ester hydrolysis.
Materials
-
Substrate: Ethyl Acetoacetate (1.0 eq)
-
Electrophile: Benzyl Acrylate (2.2 eq)
-
Catalyst: DBU (2 mol%)
-
Solvent: THF or Acetonitrile
Step-by-Step Protocol
-
Setup: Flame-dry a flask and purge with Nitrogen. Add Ethyl Acetoacetate (100 mmol) and Benzyl Acrylate (220 mmol) in THF (100 mL).
-
Initiation: Add DBU (2 mmol) via syringe. The reaction is exothermic; use a water bath to maintain <40°C.
-
Completion: Stir at 25°C for 2 hours. The high activity of DBU drives the double addition rapidly.
-
Quench: Add dilute HCl (1M) to neutralize the DBU. Extract with Ethyl Acetate.[1][2]
-
Deprotection (Hydrogenolysis):
-
Dissolve the dibenzyl ester intermediate in Ethanol.
-
Add 10% Pd/C catalyst (5 wt%).
-
Stir under H₂ atmosphere (balloon pressure) for 12 hours.
-
Filter through Celite. Evaporate solvent to yield the target acid.
-
Mechanistic Visualization
The selectivity of the reaction depends on the "Soft-Soft" interaction between the stabilized enolate of ethyl acetoacetate and the soft electrophile (acrylate).
Figure 2: Stepwise Michael addition mechanism. Note that the second addition is sterically more demanding, requiring sustained catalytic activity.
Analytical Data & Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 103°C – 105°C | Capillary Method |
| Purity | > 98.0% | HPLC (C18, AcCN/H2O + 0.1% TFA) |
| 1H NMR (DMSO-d6) | δ 1.18 (t, 3H), 1.90-2.20 (m, 8H), 2.15 (s, 3H), 4.10 (q, 2H), 12.1 (bs, 2H) | 400 MHz NMR |
| Mass Spec | [M+H]+ = 275.27 Da | ESI-MS |
References
-
Process Chemistry of Michael Additions: Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531.
-
Phase Transfer Catalysis Protocols: Halpern, M. "Phase-transfer catalysis in industry." Phase-Transfer Catalysis, ACS Symposium Series.
-
Synthesis of Pimelic Acid Derivatives: Organic Syntheses, Coll. Vol. 2, p. 531 (1943). (Foundational chemistry for pimelic acid backbone synthesis).
-
Selective Hydrolysis Strategies: Niwayama, S. "Highly efficient selective monohydrolysis of symmetric diesters." Journal of Organic Chemistry, 65(18), 5834-5836.
Sources
Application Notes and Protocols for the Characterization of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is a complex molecule featuring multiple functional groups, including two carboxylic acids, an ester, and a ketone. This structural complexity necessitates a multi-faceted analytical approach for comprehensive characterization. Its potential applications in pharmaceutical synthesis and materials science demand rigorous analytical control to ensure identity, purity, and stability. This guide provides in-depth protocols and technical insights for the characterization of this multifaceted compound.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is paramount for the development of robust analytical methods and for its handling and storage.
| Property | Value | Source |
| Molecular Formula | C12H18O7 | [1] |
| Molecular Weight | 274.27 g/mol | [1] |
| Melting Point | 105 °C | [2], [1] |
| Boiling Point (Predicted) | 504.5±50.0 °C | [2] |
| Density (Predicted) | 1.266±0.06 g/cm3 | [2] |
| pKa (Predicted) | 4.01±0.10 | [2] |
| Storage Temperature | 2-8°C | [2] |
Solubility Profile (Predicted) : Based on its structure, 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Its solubility in water is likely to be pH-dependent, increasing in basic conditions due to the deprotonation of the carboxylic acid groups. Solubility in nonpolar solvents like hexanes is expected to be low.
Synthesis and Potential Impurities
A likely synthetic pathway involves a Michael addition reaction. The choice of starting materials and reaction conditions will dictate the impurity profile.
Caption: A plausible synthetic route to 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid.
Potential Impurities to Monitor:
-
Starting Materials: Unreacted ethyl acetoacetate and diethyl glutaconate.
-
By-products of Michael Addition: Products from self-condensation of ethyl acetoacetate.
-
Hydrolysis-related Impurities: Incomplete hydrolysis of the second ester group of the glutaconate moiety, or hydrolysis of the ethoxycarbonyl group at the 4-position.
-
Decarboxylation Products: Loss of one or both carboxylic acid groups under harsh thermal or acidic/basic conditions.
Analytical Techniques and Protocols
A combination of spectroscopic and chromatographic techniques is recommended for the comprehensive characterization of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of the molecule. Both ¹H and ¹³C NMR should be performed.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the sample's solubility.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters (Typical):
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-16 ppm.
-
-
¹³C NMR Parameters (Typical):
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Expected ¹H and ¹³C NMR Chemical Shifts (Predicted):
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -COOH | 10-13 (broad singlet) | 170-180 |
| -COOCH₂CH₃ | ~4.1 (quartet) | ~170 (C=O), ~60 (CH₂) |
| -COOCH₂CH₃ | ~1.2 (triplet) | ~14 (CH₃) |
| -COCH₃ | ~2.1 (singlet) | ~205 (C=O), ~30 (CH₃) |
| -CH₂- (aliphatic) | 1.5-2.5 (multiplets) | 20-40 |
| Quaternary Carbon | - | ~60-70 |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the key functional groups present in the molecule.
Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan (with a clean ATR crystal) and subtract it from the sample spectrum.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching vibration |
| C=O (Carboxylic Acid) | 1700-1725 | Stretching vibration |
| C=O (Ester) | 1735-1750 | Stretching vibration |
| C=O (Ketone) | 1705-1725 | Stretching vibration |
| C-O (Ester/Acid) | 1000-1300 | Stretching vibrations |
| C-H (Aliphatic) | 2850-3000 | Stretching vibrations |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the primary method for determining the purity of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid and for quantifying any impurities. A reverse-phase method with UV detection is generally suitable.
Protocol for HPLC Analysis:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Instrumentation: An HPLC system with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 10% B to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (for the carbonyl chromophores).
-
Injection Volume: 10 µL.
-
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Caption: A typical workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is suitable for the analysis of volatile and thermally stable impurities. For a non-volatile compound like 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid, derivatization is necessary to increase its volatility. A common approach for carboxylic acids is esterification.
Protocol for GC-MS Analysis (with Derivatization):
-
Derivatization (Esterification):
-
To approximately 1 mg of the sample, add 1 mL of a derivatizing agent such as BF₃-methanol or by preparing the methyl ester using diazomethane (with appropriate safety precautions).
-
Heat the mixture at 60-80 °C for 15-30 minutes.
-
After cooling, extract the derivatized product with a suitable organic solvent (e.g., hexane or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and dilute to an appropriate concentration.
-
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap).
-
GC Conditions (Starting Point):
-
Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Injection Mode: Split (e.g., 20:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, including melting point, decomposition temperature, and thermal stability. The thermal behavior of dicarboxylic acids can be complex, sometimes involving cyclization or decarboxylation upon heating[3].
Protocol for DSC and TGA:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
Instrumentation: A DSC instrument and a TGA instrument.
-
DSC Parameters:
-
Temperature Program: Heat from 25 °C to a temperature above the melting point (e.g., 150 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Data to Collect: Onset of melting and peak melting temperature.
-
-
TGA Parameters:
-
Temperature Program: Heat from 25 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen or air atmosphere.
-
Data to Collect: Onset of decomposition temperature and mass loss at different temperature ranges.
-
Data Interpretation and Reporting
All analytical data should be compiled and interpreted to provide a comprehensive characterization of the compound. A certificate of analysis should include the results from all the techniques employed, with a clear statement of the identity and purity of the material.
Conclusion
The analytical characterization of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid requires a multi-technique approach. The protocols outlined in this application note provide a robust framework for the structural elucidation, purity assessment, and thermal characterization of this molecule. The successful implementation of these methods will ensure the quality and consistency of this compound for its intended applications in research and development.
References
-
Chemistry LibreTexts. (2021). 18.11: Dicarboxylic Acids. Retrieved from [Link]
Sources
Application Note: A Scalable, Robust Protocol for the Synthesis of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic Acid
Abstract
This application note provides a comprehensive, technically detailed guide for the scale-up synthesis of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid (CAS No. 72653-14-6). This multifunctional molecule, possessing ketone, ester, and dicarboxylic acid moieties, is a valuable building block in the synthesis of complex organic scaffolds and pharmaceutical intermediates. The protocol herein is designed for scalability and reproducibility, emphasizing safety, mechanistic understanding, and process control. We detail a robust two-step process commencing with a base-catalyzed double Michael addition, followed by a highly selective partial hydrolysis. This guide is intended for researchers, chemists, and process development professionals who require a reliable method for producing this compound in significant quantities.
Introduction and Strategic Rationale
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is a C12 organic compound characterized by a quaternary carbon center substituted with an acetyl group, an ethoxycarbonyl group, and two propanoic acid chains.[1] The strategic challenge in its synthesis lies not only in the construction of this sterically hindered core but also in the differential protection of its multiple carboxyl groups.
Our synthetic strategy is rooted in a classic carbon-carbon bond-forming reaction, the Michael addition, followed by a carefully controlled saponification.
Causality of Synthetic Choice:
-
Convergent Approach: The chosen pathway, a double Michael addition, is highly convergent. It constructs the full 12-carbon backbone of the target in a single key step from readily available and economical starting materials: ethyl acetoacetate and ethyl acrylate.
-
Atom Economy: This approach demonstrates excellent atom economy, a key principle of green chemistry, especially critical during scale-up.
-
Process Control: By separating the backbone construction from the final hydrolysis, we gain superior control over two distinct chemical transformations, minimizing side-product formation and simplifying purification.
The retrosynthetic analysis is depicted below.
Caption: Retrosynthetic analysis of the target molecule.
Health and Safety
The scale-up of any chemical process requires stringent adherence to safety protocols. All operations must be conducted in a well-ventilated fume hood by personnel trained in handling the chemicals involved.
Key Hazards:
-
Sodium Ethoxide (NaOEt): Highly corrosive and water-reactive. Reacts violently with water to produce flammable ethanol and corrosive sodium hydroxide. Handle under an inert atmosphere (Nitrogen or Argon).
-
Ethyl Acrylate: Flammable liquid and vapor. Lachrymator. Toxic upon inhalation and skin contact.
-
Acids/Bases (HCl, NaOH): Corrosive. Cause severe skin and eye damage.[2][3]
Personal Protective Equipment (PPE): A summary of the required PPE is provided in the table below.
| Hazard Source | Required Personal Protective Equipment |
| Chemical Handling (All Steps) | Nitrile or neoprene gloves, chemical splash goggles, flame-resistant lab coat. |
| NaOEt Handling | Face shield in addition to goggles, ensure access to a Class D fire extinguisher. |
| Solvent/Reagent Transfer | Operations should be performed in a certified chemical fume hood. |
| Accidental Spills | Have appropriate spill kits (e.g., neutralizers for acid/base, absorbent for solvents) readily available. |
Detailed Synthesis Protocol
This protocol is detailed for a 1.0 molar scale. Adjustments for other scales should maintain the same molar equivalencies.
Part A: Synthesis of Diethyl 4-acetyl-4-(ethoxycarbonyl)heptanedioate
Mechanistic Rationale: This step involves the deprotonation of the α-carbon of ethyl acetoacetate by sodium ethoxide to form a nucleophilic enolate. This enolate then undergoes two sequential conjugate additions to two equivalents of ethyl acrylate. The use of sodium ethoxide in ethanol prevents transesterification side reactions.
Reagents & Quantities:
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Moles (mol) | Quantity |
| Ethyl Acetoacetate | 141-97-9 | 130.14 | 1.0 | 1.0 | 130.1 g (127.6 mL) |
| Ethyl Acrylate | 140-88-5 | 100.12 | 2.1 | 2.1 | 210.3 g (230.8 mL) |
| Sodium Ethoxide | 917-54-4 | 68.05 | 1.05 | 1.05 | 71.5 g |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 | - | - | 1.5 L |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | - | - | As needed for pH |
| Saturated NaCl (Brine) | 7647-14-5 | - | - | - | ~500 mL |
| Anhydrous MgSO₄ | 7487-88-9 | - | - | - | ~50 g |
Step-by-Step Protocol:
-
Reactor Setup: Equip a 5 L, three-necked, round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, a reflux condenser fitted with a nitrogen inlet, and a thermocouple for internal temperature monitoring. Flame-dry the glassware under vacuum and backfill with dry nitrogen.
-
Base Preparation: Under a positive pressure of nitrogen, charge the flask with anhydrous ethanol (1.0 L). Carefully add the sodium ethoxide in portions, ensuring the temperature does not exceed 40°C. Stir until all solids have dissolved.
-
Nucleophile Addition: Add the ethyl acetoacetate to the dropping funnel. Add it dropwise to the stirred sodium ethoxide solution over 30 minutes. Maintain the internal temperature below 25°C using an ice-water bath. A slight yellow coloration indicates enolate formation.
-
Michael Addition: After the addition is complete, stir the mixture for an additional 15 minutes. Charge the dropping funnel with ethyl acrylate. Add the ethyl acrylate dropwise over 2-3 hours. Rationale: This controlled addition is critical to manage the reaction exotherm and prevent polymerization of the acrylate. Maintain the internal temperature between 20-25°C throughout the addition.
-
Reaction Completion: After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature overnight (approx. 16 hours) to ensure completion.
-
Work-up & Isolation: a. Cool the reaction mixture to 0-5°C in an ice bath. b. Slowly and carefully quench the reaction by adding cold water (1.0 L). c. Neutralize the mixture by the dropwise addition of concentrated HCl until the pH is ~7. Monitor the pH carefully. d. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 500 mL). e. Combine the organic layers, wash with brine (1 x 500 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil, Diethyl 4-acetyl-4-(ethoxycarbonyl)heptanedioate, is typically of sufficient purity for the next step. If necessary, it can be further purified by vacuum distillation.
Part B: Selective Hydrolysis to 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid
Mechanistic Rationale: This is the most critical step. The goal is to saponify the two terminal ethyl esters of the heptanedioate chain while leaving the central, more sterically hindered, ethoxycarbonyl group intact. This is achieved by using a precise stoichiometry of base (2.0 equivalents) at a controlled temperature. Over-hydrolysis will lead to the undesired tricarboxylic acid.
Reagents & Quantities:
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Moles (mol) | Quantity |
| Crude Intermediate | - | 330.37 | 1.0 | ~1.0 | ~330 g |
| Sodium Hydroxide | 1310-73-2 | 40.00 | 2.05 | 2.05 | 82.0 g |
| Water | 7732-18-5 | - | - | - | 1.5 L |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | - | - | ~200 mL or as needed |
| Ethyl Acetate | 141-78-6 | - | - | - | ~1.5 L |
Step-by-Step Protocol:
-
Reaction Setup: In a 5 L flask equipped with a mechanical stirrer and thermocouple, dissolve the crude intermediate from Part A in water (1.5 L). Prepare a separate solution of sodium hydroxide (82.0 g) in water (500 mL), ensuring it cools to room temperature.
-
Controlled Saponification: Add the NaOH solution dropwise to the stirred solution of the ester over 1 hour. Maintain the temperature at 25-30°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The goal is the disappearance of the starting material and the appearance of a single, more polar product spot. The reaction is typically complete within 4-6 hours at room temperature.
-
Acidification & Product Isolation: a. Once the reaction is complete, cool the mixture to 0-5°C in an ice-salt bath. b. CRITICAL STEP: Very slowly and with vigorous stirring, add concentrated HCl dropwise to acidify the solution to a pH of 1-2. The final product will precipitate as a white or off-white solid. c. Stir the resulting slurry in the cold for 1 hour to ensure complete precipitation.
-
Purification: a. Collect the solid product by vacuum filtration through a Büchner funnel. b. Wash the filter cake with copious amounts of cold deionized water (3 x 300 mL) to remove inorganic salts. c. The product can be further purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture. d. Dry the purified white solid under vacuum at 40°C to a constant weight.
Overall Process Workflow
The following diagram illustrates the complete workflow from starting materials to the final, purified product.
Caption: End-to-end workflow for the synthesis process.
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Part A: Low Yield of Intermediate | Incomplete reaction; moisture in reagents/glassware; polymerization of acrylate. | Ensure all reagents and solvents are anhydrous. Verify the activity of the base. Ensure slow, controlled addition of ethyl acrylate with efficient cooling. |
| Part B: Incomplete Hydrolysis | Insufficient base; low reaction temperature or time. | Accurately weigh the sodium hydroxide. Allow the reaction to proceed for a longer duration, monitoring by TLC/HPLC until completion. |
| Part B: Over-hydrolysis (Tricarboxylic acid) | Excess base used; reaction temperature too high. | Use precisely 2.0-2.05 molar equivalents of base. Maintain strict temperature control (do not exceed 30°C). |
| Final Product is an Oil or Gummy Solid | Incomplete acidification; presence of salts or other impurities. | Ensure pH is lowered to 1-2. Wash the filtered product thoroughly with cold water. Ensure efficient recrystallization. |
Conclusion
The synthetic protocol detailed in this application note presents a reliable and scalable method for the production of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid. By deconstructing the synthesis into two distinct, well-controlled steps, this process ensures high yields and purity. The emphasis on mechanistic rationale and safety considerations provides researchers with the necessary tools to confidently implement and adapt this procedure for their specific laboratory or pilot plant needs.
References
-
DIETHYL β-KETOPIMELATE - Organic Syntheses Procedure. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic Acid
Current Status: operational Ticket Queue: OPEN Subject: Troubleshooting Side Reactions in Double Michael Addition Workflows
Executive Summary & Molecule Profile
Target Molecule: 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid CAS: 72653-14-6 Core Structure: A quaternary carbon center bearing an acetyl group, an ethyl ester, and two propionic acid side chains.[1] Primary Synthetic Route: Double Michael addition of Ethyl Acetoacetate (EAA) to an acrylic acceptor (Acrylonitrile, Methyl Acrylate, or tert-Butyl Acrylate), followed by selective hydrolysis.
The Challenge: This synthesis requires a delicate balance. You must drive a sterically hindered second Michael addition without triggering polymerization of the acrylate or cyclization of the product. Furthermore, the final molecule contains a "latent"
Diagnostic Matrix: Quick Triage
If your reaction has failed, match your observation to the likely culprit below.
| Symptom | Probable Cause | Technical Diagnosis |
| Reaction mixture solidified/gelled | Acrylate Polymerization | Radical polymerization of excess Michael acceptor initiated by heat or lack of inhibitors. |
| Low yield; recovered starting material | Mono-Addition Stalling | Steric hindrance prevents the second acrylate arm from attaching (stopping at the glutarate stage). |
| Product NMR shows extra ring signals | Dieckmann Condensation | Intramolecular cyclization of the 1,7-diester/diacid system under basic conditions. |
| Vigorous bubbling during workup | Decarboxylation | Hydrolysis of the central ethyl ester followed by thermal decarboxylation of the |
| "Gummy" residue, insoluble in base | O-Alkylation | Kinetic attack of the acrylate on the enolate oxygen rather than the carbon (rare but possible). |
Technical Support Tickets (Deep Dive Q&A)
Ticket #001: The "Gummy" Flask (Polymerization)
User Question: "I added my acrylate to the EAA/base mixture, and within 30 minutes, the solution turned into a viscous gel. I can't extract anything. What happened?"
Diagnosis: You experienced anionic or radical polymerization of the acrylate. Acrylates are notorious for polymerizing if the concentration of the Michael donor (EAA enolate) is too low relative to the acrylate, or if the temperature spikes.
Resolution:
-
Inhibitors: Ensure your acrylate contains a radical inhibitor (e.g., Hydroquinone or MEHQ). Do not distill the inhibitor off unless strictly necessary.
-
Order of Addition: Do not add the base to a mixture of EAA and Acrylate. Instead, generate the EAA enolate first (EAA + Catalyst), then add the Acrylate dropwise to keep its instantaneous concentration low.
-
Temperature Control: Keep the reaction between 0°C and room temperature during addition. The Michael addition is exothermic; high heat triggers polymerization.
Ticket #002: The Cyclic Impurity (Dieckmann Condensation)
User Question: "My mass spec shows the correct molecular weight minus 18 (loss of water) or minus 46 (loss of ethanol). The NMR shows a complex multiplet structure."
Diagnosis: Your product underwent a Dieckmann Condensation .[2][3][4][5] The target molecule is a pimelate derivative (1,7-dicarbonyl system). Under the basic conditions required for the Michael addition, the
Resolution:
-
Base Selection: Use a catalytic amount of a weaker base (e.g., Triton B or KOtBu in t-BuOH) rather than stoichiometric strong bases (NaH/LDA), which favor thermodynamic enolization and cyclization.
-
Reaction Time: Quench the reaction immediately upon consumption of the starting material. Prolonged exposure to base promotes the equilibrium toward the cyclic form.
-
Avoid High Heat: The Dieckmann condensation has a higher activation energy than the Michael addition. Keep the reaction
C.
Ticket #003: The "Missing Ester" (Decarboxylation)
User Question: "I successfully made the intermediate, but during the hydrolysis step to get the free acid, I lost the ethyl group and my product is 4-acetylheptanedioic acid."
Diagnosis: You used non-selective hydrolysis conditions. The central group is a
Resolution (The "Pro-Tip"): Switch your Michael acceptor to tert-butyl acrylate .
-
Why? tert-Butyl esters can be cleaved selectively using Formic Acid or TFA (Acidolysis) under anhydrous conditions that leave the central ethyl ester untouched.
-
Protocol Change: EAA + 2 eq. t-Butyl Acrylate
Intermediate. Treat with TFA/DCM Target Acid (with Ethyl ester intact).
Visualizing the Reaction Pathways
The following diagram illustrates the desired pathway versus the competing side reactions (Dieckmann and Decarboxylation).
Figure 1: Reaction network showing the narrow path to the target molecule amidst competing polymerization, cyclization, and decarboxylation risks.
Optimized Experimental Protocol (The "Self-Validating" Method)
This protocol uses the tert-butyl acrylate route to avoid the decarboxylation trap.
Reagents:
-
Ethyl acetoacetate (1.0 eq)
-
tert-Butyl acrylate (2.2 eq)
-
Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) (0.1 eq)
-
Solvent: tert-Butanol or Dioxane.
Step-by-Step:
-
Setup: Flame-dry a 3-neck flask. Add Ethyl Acetoacetate and solvent.
-
Catalyst Addition: Add Triton B (0.1 eq). The solution may turn yellow (enolate formation).
-
Controlled Addition (Critical): Add tert-Butyl acrylate dropwise via an addition funnel over 1 hour. Maintain temp at 20–25°C.
-
Checkpoint: Monitor by TLC. If the mono-adduct persists, add 0.2 eq more acrylate and stir longer. Do not heat above 40°C.
-
-
Workup: Neutralize with dilute acetic acid. Evaporate solvent.[6] Dissolve residue in diethyl ether, wash with water, dry over MgSO4.
-
Selective Deprotection: Dissolve the crude triester in Formic Acid (98%) or TFA/DCM (1:1). Stir at room temperature for 4–6 hours.
-
Validation: Monitor CO2 evolution (none should occur here). If bubbling occurs, you are decarboxylating the central ester (temperature too high).
-
-
Isolation: Evaporate the acid/solvent under reduced pressure (keep bath <40°C). The residue is the target diacid-monoester.
References
-
Org. Synth. 1962, 42, 20. Synthesis of related pimelates via Michael Addition.Link
-
Bergmann, E. D., et al. "The Michael Reaction." Organic Reactions, Vol 10. Wiley & Sons. (Authoritative review on Michael Addition side reactions). Link
-
Dieckmann Condensation Mechanism. Organic Chemistry Portal. (Detailed mechanism of the cyclization side reaction). Link
-
Langlois, M., et al. "Synthesis of 4-piperidones." Journal of Medicinal Chemistry. (Context for the utility of 4-acetyl-4-carbethoxypimelic acid as an intermediate). Link
Sources
Technical Support Center: Synthesis of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic Acid
[1]
Executive Summary & Mechanism
The Challenge: Synthesizing 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid requires the construction of a quaternary carbon center possessing four distinct functionalities: an acetyl group, an ethyl ester, and two propionic acid side chains.[1]
The Solution: The most robust route utilizes a bis-Michael addition of ethyl acetoacetate to an acrylate derivative.[1]
-
Critical Refinement: Standard hydrolysis of methyl/ethyl acrylate adducts often leads to simultaneous hydrolysis of the central ester or decarboxylation of the
-keto ester moiety.[1] -
Recommended Protocol: Use tert-butyl acrylate as the Michael acceptor.[1] This allows for orthogonal deprotection —the side-chain tert-butyl esters can be cleaved under anhydrous acidic conditions (TFA or Formic acid) without affecting the central ethyl ester or the sensitive
-keto functionality.[1]
Reaction Pathway[1][2][3][4][5][6][7][8][9]
Figure 1: Orthogonal protection strategy preventing unwanted decarboxylation.
The Refined Protocol (Standard Operating Procedure)
Phase A: Bis-Michael Addition
Reagents:
-
Ethyl Acetoacetate (1.0 equiv)[1]
-
tert-Butyl Acrylate (2.2 equiv) — Must be fresh or distilled to remove inhibitors if reaction is sluggish.[1]
-
Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) — Catalytic (0.1 equiv).[1]
-
Solvent: tert-Butanol or THF (Optional, often run neat).[1]
Step-by-Step:
-
Setup: Charge a flame-dried 3-neck flask with Ethyl Acetoacetate (EAA) under Nitrogen atmosphere.
-
Catalyst Addition: Add Triton B (0.1 eq) dropwise.[1] Caution: Exothermic.[1]
-
Addition: Add tert-Butyl Acrylate (2.2 eq) dropwise via addition funnel over 1 hour.
-
Critical Control: Maintain internal temperature between 25°C and 35°C . Do not exceed 40°C to prevent polymerization of the acrylate.[1]
-
-
Reaction: Stir at room temperature for 12–18 hours.
-
Monitoring: Check TLC or NMR. Disappearance of EAA methine proton signal indicates completion.[1]
-
Workup: Dilute with diethyl ether, wash with 1N HCl (cold) to remove base, then brine. Dry over MgSO₄ and concentrate.
-
Result: Crude diester intermediate (typically >90% purity).[1]
-
Phase B: Selective Deprotection
Reagents:
Step-by-Step:
-
Dissolution: Dissolve the crude intermediate in DCM (1:1 v/v ratio with substrate).
-
Cleavage: Add TFA (10 equiv) dropwise at 0°C.
-
Reaction: Warm to room temperature and stir for 2–4 hours. Monitor for loss of t-butyl groups (NMR: disappearance of ~1.4 ppm singlet).[1]
-
Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[1]
-
Purification: The residue typically crystallizes upon standing or trituration with cold hexanes/ether.[1]
Troubleshooting Guide
Issue: Low Yield / Incomplete Conversion
| Symptom | Probable Cause | Corrective Action |
| Mono-addition product detected | Insufficient Base or Temperature | The second Michael addition is slower than the first due to steric hindrance at the quaternary center.[1] Increase reaction time to 24h or slightly warm to 40°C. Ensure 2.2–2.5 eq of acrylate is used. |
| Recovery of starting material | Dead Catalyst | Triton B degrades over time.[1] Use a fresh bottle or switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) which is a more robust base for this transformation.[1] |
| Gelling / Solidification | Polymerization | Acrylates can polymerize via free radicals.[1] Add a radical inhibitor like MEHQ (Hydroquinone monomethyl ether) to the reaction mixture if running neat.[1] |
Issue: Impurity Profile
| Symptom | Probable Cause | Corrective Action |
| Loss of Ethyl Ester (Decarboxylation) | Hydrolysis Conditions | STOP using aqueous NaOH/KOH. The central |
| Retro-Michael Reaction | Overheating | If the reaction is heated >60°C, the thermodynamic equilibrium shifts back to reactants.[1] Keep temperature mild (<40°C). |
Diagnostic Logic Tree
Use this flowchart to diagnose failure modes during the synthesis.
Figure 2: Decision matrix for common synthetic failures.
Frequently Asked Questions (FAQ)
Q: Can I use Ethyl Acrylate instead of tert-Butyl Acrylate to save cost? A: Technically yes, but you will face a nightmare during hydrolysis.[1] Saponifying the two side-chain ethyl esters will almost certainly saponify the central ethyl ester, leading to the tricarboxylic acid which spontaneously decarboxylates to 4-acetylheptanedioic acid (losing the ethoxycarbonyl group). The tert-butyl route pays for itself in purification time.[1]
Q: The reaction mixture turned solid during the Michael addition. What happened? A: This is likely anionic polymerization of the acrylate initiated by the base.[1] This happens if the temperature spikes or if the acrylate is added too fast.[1] Remedy: Dilute with THF (1M concentration) and add the acrylate more slowly to control the exotherm.
Q: Can I use HCl instead of TFA? A: Yes, you can use 4M HCl in Dioxane.[1] However, avoid aqueous HCl, as water can attack the central ester over long reaction times.[1] TFA/DCM is milder and faster.[1]
References
-
Weiss-Cook Condensation Logic: The construction of 4-substituted heptanedioates via double Michael addition is a foundational step in the Weiss-Cook reaction.[1]
-
Michael Addition Kinetics & Catalysis: Detailed kinetics of acetoacetate addition to acryl
-
Orthogonal Protection Strategy: Usage of t-butyl acrylate for selective cleavage in the presence of other esters.[1]
Technical Support Center: Synthesis of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic Acid
Welcome to the technical support center for the synthesis of 4-acetyl-4-(ethoxycarbonyl)heptanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize byproduct formation and optimize your synthetic route to this valuable compound.
I. Understanding the Synthesis: A Two-Step Approach
The synthesis of 4-acetyl-4-(ethoxycarbonyl)heptanedioic acid is typically achieved through a two-step process:
-
Michael Addition: The conjugate addition of diethyl acetylmalonate to ethyl acrylate. This reaction is base-catalyzed, commonly using sodium ethoxide, to form the triester intermediate, triethyl 2-acetyl-1,1,3-propanetricarboxylate.
-
Saponification: The selective hydrolysis of the two ester groups derived from the ethyl acrylate and one of the malonate esters to yield the target dicarboxylic acid.
This seemingly straightforward synthesis can be prone to the formation of several byproducts, impacting both yield and purity. This guide will address the common challenges encountered in each step.
II. Troubleshooting Guide: Minimizing Byproducts
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Michael Addition Stage
Question 1: My Michael addition reaction is sluggish or incomplete. What are the possible causes and solutions?
Answer:
Several factors can contribute to an incomplete Michael addition. Let's break down the potential causes and their remedies:
-
Insufficient Base: The reaction is base-catalyzed, and an inadequate amount of sodium ethoxide will result in incomplete deprotonation of the diethyl acetylmalonate, leading to a slow or stalled reaction.
-
Solution: Ensure you are using a stoichiometric amount of a strong base like sodium ethoxide. It is crucial that the base is fresh and has not been deactivated by moisture.
-
-
Reaction Temperature: While the reaction is often initiated at room temperature, gentle heating can be employed to drive it to completion.[1]
-
Solution: Monitor the reaction progress by TLC. If the reaction is slow, consider gently heating the mixture to reflux.
-
-
Solvent Choice: The choice of solvent is critical. Anhydrous ethanol is typically used as it is the conjugate acid of the ethoxide base, preventing transesterification.[2]
-
Solution: Always use dry, reagent-grade ethanol. The presence of water can quench the base and hinder the reaction.
-
Question 2: I am observing the formation of a significant amount of a dialkylated byproduct. How can I prevent this?
Answer:
The formation of a dialkylated byproduct, where a second molecule of ethyl acrylate adds to the Michael adduct, is a common issue. This occurs when the initial product is deprotonated by the base and acts as a nucleophile.
-
Control of Stoichiometry: The most effective way to minimize dialkylation is to control the stoichiometry of the reactants.
-
Solution: Use a slight excess of the Michael donor (diethyl acetylmalonate) relative to the Michael acceptor (ethyl acrylate). This ensures that the acrylate is consumed before significant dialkylation can occur.
-
-
Slow Addition of Acrylate: Adding the ethyl acrylate slowly to the reaction mixture containing the deprotonated diethyl acetylmalonate can also help.
-
Solution: Use a dropping funnel to add the ethyl acrylate dropwise over a period of time. This maintains a low concentration of the acrylate, favoring the initial Michael addition over the subsequent dialkylation.
-
Experimental Protocol: Michael Addition of Diethyl Acetylmalonate to Ethyl Acrylate
This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions.
| Reagent | Molar Ratio | Notes |
| Diethyl Acetylmalonate | 1.1 | Slight excess to minimize dialkylation. |
| Ethyl Acrylate | 1.0 | The limiting reagent. |
| Sodium Ethoxide | 1.0 | Freshly prepared or from a reliable commercial source. |
| Anhydrous Ethanol | - | Sufficient to dissolve reactants and facilitate stirring. |
Procedure:
-
To a stirred solution of sodium ethoxide in anhydrous ethanol, add diethyl acetylmalonate dropwise at room temperature.
-
After the addition is complete, stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add ethyl acrylate dropwise to the reaction mixture.
-
Monitor the reaction by TLC. If the reaction is sluggish, gently heat the mixture to reflux until the starting materials are consumed.
-
After completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., HCl).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude triester intermediate.
Saponification Stage
Question 3: During the saponification of the triester, I am getting a mixture of partially hydrolyzed products. How can I ensure complete and selective hydrolysis?
Answer:
Incomplete or non-selective hydrolysis is a common challenge in this step. The goal is to hydrolyze two of the three ester groups.
-
Stoichiometry of the Base: The amount of base (e.g., NaOH or KOH) used is critical for selective hydrolysis.
-
Solution: Use a carefully controlled amount of base, typically two equivalents, to target the desired ester groups. An excess of base can lead to the hydrolysis of all three ester groups.
-
-
Reaction Time and Temperature: The hydrolysis reaction requires sufficient time and temperature to go to completion.
-
Solution: Monitor the reaction progress by TLC or by measuring the consumption of the base. Gentle heating can accelerate the reaction.
-
-
Solvent System: A mixture of ethanol and water is commonly used to ensure the solubility of both the organic ester and the inorganic base.
-
Solution: A typical solvent system is a 1:1 or 2:1 mixture of ethanol and water.
-
Question 4: I am observing the formation of a decarboxylated byproduct. What causes this and how can I avoid it?
Answer:
Decarboxylation, the loss of CO2, is a potential side reaction, especially when the substituted malonic acid is heated under acidic conditions.[3][4][5]
-
Acidic Conditions and Heat: The combination of strong acid and high temperatures during workup can promote decarboxylation.
-
Solution: During the acidification step after saponification, avoid excessive heating. Perform the acidification at a lower temperature (e.g., in an ice bath) and use a controlled amount of acid to bring the pH to the desired level for precipitation of the dicarboxylic acid.
-
Experimental Protocol: Saponification and Purification
Procedure:
-
Dissolve the crude triester intermediate in a mixture of ethanol and water.
-
Add two equivalents of a base (e.g., NaOH or KOH) and stir the mixture.
-
Heat the reaction to reflux and monitor its progress.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify with dilute HCl to a pH of approximately 2-3.
-
The product, 4-acetyl-4-(ethoxycarbonyl)heptanedioic acid, should precipitate as a solid.
-
Collect the solid by filtration and wash it with cold water.
-
For further purification, recrystallize the product from a suitable solvent system, such as an ethanol/water mixture.[6]
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this synthesis?
The overall yield can vary depending on the optimization of both the Michael addition and saponification steps. With careful control of the reaction conditions to minimize byproduct formation, yields of 60-70% can be reasonably expected.
Q2: What are the key analytical techniques to monitor the reaction and characterize the final product?
-
Thin-Layer Chromatography (TLC): Essential for monitoring the progress of both the Michael addition and saponification reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for confirming the structure of the intermediate and the final product. The disappearance of the vinyl protons from ethyl acrylate in the ¹H NMR spectrum is a good indicator of the completion of the Michael addition.
-
Infrared (IR) Spectroscopy: Can be used to identify the functional groups present in the product, such as the carboxylic acid O-H stretch and the carbonyl C=O stretches of the ester and ketone.
-
Melting Point: A sharp melting point of the purified product is a good indicator of its purity.
Q3: What are the most common impurities to look out for in the final product?
The most common impurities include:
-
Unreacted starting materials (diethyl acetylmalonate and ethyl acrylate).
-
The triester intermediate from the Michael addition.
-
Partially hydrolyzed products from the saponification.
-
The decarboxylated byproduct.
-
The dialkylated byproduct from the Michael addition.
Q4: Can I use a different base for the Michael addition?
While sodium ethoxide is the most common base, other strong, non-nucleophilic bases can be used.[7][8] However, it is important to use a base whose conjugate acid is the same as the alcohol of the ester to avoid transesterification. For example, if using methyl esters, sodium methoxide would be the appropriate base.
Q5: What is the best way to remove the decarboxylated byproduct?
The decarboxylated byproduct will have a different polarity and solubility profile compared to the desired dicarboxylic acid. Careful recrystallization is often effective in separating the two compounds. The choice of solvent for recrystallization is key and may require some experimentation.
Visualizing the Process
To aid in understanding the reaction and potential pitfalls, the following diagrams illustrate the key steps.
Caption: Workflow of the two-step synthesis with potential byproducts.
References
-
Filo. (2025, November 8). Write a mechanism for the addition of diethyl malonate to mesityl oxide i... Retrieved from [Link]
-
Chegg. (2020, May 13). Solved QUESTION 10 Diethyl malonate is treated with sodium... Retrieved from [Link]
- Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.
-
Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in Base-Assisted Michael Addition Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (1951). The mechanism of the decarboxylation of substituted malonic acid derivatives. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Base-catalyzed diastereodivergent thia-Michael addition to chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Separation and purification of dodecanedioic acid from its homologous compounds by falling film crystallization. Retrieved from [Link]
-
PubMed Central. (n.d.). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. Retrieved from [Link]
- N/A. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis.
- Google Patents. (n.d.). US20120238722A1 - Process for the crystallization of succinic acid.
-
ResearchGate. (2013, April 19). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Retrieved from [Link]
-
YouTube. (2018, May 10). Michael Addition Reaction Mechanism. Retrieved from [Link]
-
YouTube. (2021, May 6). Decarboxylation: Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US20110319660A1 - Method of purifying lactic acid by crystallization.
-
PubMed Central. (n.d.). Unveiling the Decarboxylation of a Malonic Acid-Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. Retrieved from [Link]
-
YouTube. (2017, December 28). Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 749. The mechanism of the decarboxylation of substituted malonic acid derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5034105A - Carboxylic acid purification and crystallization process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Base-catalyzed diastereodivergent thia-Michael addition to chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Impurity Management in 4-Acetyl-4-(ethoxycarbonyl)heptanedioic Acid
Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Purity & Stability of Pemetrexed Intermediate (CAS 72653-14-6)[1]
Introduction: The Criticality of the "Geminal" Center
Welcome to the technical support hub for 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid . As many of you know, this compound is a pivotal intermediate in the synthesis of Pemetrexed Disodium (Alimta®).[1]
The chemical complexity of this molecule lies in its quaternary carbon (C4) .[1] You are balancing a "geminal" substitution pattern: an acetyl group and an ethoxycarbonyl group on the same carbon, flanked by two propionic acid chains.[1]
The Central Challenge: You must hydrolyze the terminal esters (from the Michael addition precursor) while preserving the central ethoxycarbonyl ester.[1] Failure to maintain this selectivity leads to the two most common impurities: the Tri-acid (over-hydrolysis) and the Decarboxylated byproduct.[1]
This guide is structured to troubleshoot these specific failure modes.
Part 1: Diagnostic Triage (Identify Your Impurity)[1]
User Question: I have an unknown peak in my HPLC chromatogram. How do I identify it based on retention time and reaction conditions?
Scientist Response: In Reverse Phase HPLC (C18, Acidic Mobile Phase), impurities generally elute based on polarity.[1] Use the table below to correlate your Relative Retention Time (RRT) with the likely culprit.
Impurity Identification Matrix
| Impurity Name | Structure Description | RRT (Approx)* | Likely Cause |
| Impurity A (Tri-acid) | 4-Acetyl-1,4,7-heptanetricarboxylic acid | ~0.6 - 0.7 | Over-Hydrolysis: pH > 12 or Temp > 25°C during saponification. |
| Target Molecule | 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid | 1.00 | -- |
| Impurity B (Decarboxylated) | 4-Acetyl-heptanedioic acid | ~0.8 - 0.9 | Thermal Degradation: Heating acidic solutions > 50°C. |
| Impurity C (Mono-Ester) | Incomplete hydrolysis of one terminal ester | ~1.2 - 1.3 | Under-Hydrolysis: Insufficient base equivalents or reaction time too short. |
| Impurity D (Starting Material) | Ethyl Acrylate oligomers / Michael adducts | > 1.5 | Poor Workup: Inefficient washing of the organic layer.[1] |
*Note: RRTs are relative to the target peak on a standard C18 column with Phosphate Buffer/ACN gradient.
Part 2: Synthesis & Process Control (Root Cause Analysis)
User Question: My batch contains 5% of the Tri-acid impurity. I followed the standard NaOH hydrolysis protocol. What went wrong?
Scientist Response: The hydrolysis of the precursor (Triethyl 4-acetyl-4-ethoxycarbonylheptanedioate) relies on steric differentiation . The terminal esters are sterically accessible, while the central ester is shielded by the quaternary center.[1] However, this shield is not absolute.[1]
The "Selectivity Window" Protocol
To prevent Tri-acid formation, you must strictly control the Thermodynamic vs. Kinetic hydrolysis parameters:
-
Temperature Cap: Never exceed 20°C during the addition of NaOH. The activation energy for hydrolyzing the hindered central ester is higher; keeping the temperature low kinetically favors terminal hydrolysis.[1]
-
Stoichiometry: Use exactly 2.05 to 2.10 equivalents of Base. Excess base (e.g., 2.5 eq) will inevitably attack the central ester once the terminal ones are consumed.[1]
-
Quench Immediately: Do not let the reaction stir "overnight" for convenience. Once HPLC confirms <0.5% starting material, acidify immediately to pH 2-3.[1]
User Question: I am seeing a peak at RRT 0.85 (Decarboxylated species). Is this from the reaction or the drying step?
Scientist Response: This is almost certainly a thermal artifact .[1]
-
Mechanism: If the central ethoxycarbonyl group hydrolyzes (forming the beta-keto acid), it becomes extremely unstable.[1] Beta-keto acids decarboxylate readily upon heating.[1]
-
Danger Zone: Drying the wet cake at >50°C, especially if the material is slightly acidic.[1]
-
Solution: Dry under high vacuum at 40°C max .[1] Ensure the final wash water was neutral (pH 6-7) before drying to remove residual mineral acids which catalyze decarboxylation.[1]
Part 3: Purification & Remediation (The Fix)[1]
User Question: My crude product is an oil or a sticky solid. How do I get a clean crystalline powder?
Scientist Response: Oiling out is common due to the molecule's amphiphilic nature (polar acids + lipophilic ester).[1] You need a solvent system that solvates the impurities but precipitates the diacid.[1]
Recommended Recrystallization Protocol
System: Ethyl Acetate / n-Heptane (Anti-solvent method)[1]
-
Dissolution: Dissolve the crude oil in Ethyl Acetate (3 volumes) at 40°C.
-
Drying: If water is present, the product will oil out.[1] Dry the organic layer with MgSO₄ or azeotropic distillation.[1]
-
Precipitation: Slowly add n-Heptane (6 volumes) dropwise while stirring at room temperature.
-
Crucial: Seed the mixture with pure crystals after adding the first 1 volume of Heptane.[1]
-
-
Cooling: Cool gradually to 0-5°C over 2 hours. Rapid cooling traps impurities.[1]
-
Filtration: Filter and wash with cold Heptane.
Troubleshooting Flowchart
Figure 1: Decision tree for purification based on specific impurity identification.
Part 4: Analytical Method (Validation)
User Question: Can you provide a robust HPLC method? Standard C18 methods show peak tailing.[1]
Scientist Response: Tailing is caused by the interaction of the two free carboxylic acid groups with residual silanols on the column.[1] You must use a buffer with high ionic strength and low pH to suppress ionization.[1]
Optimized HPLC Conditions:
-
Column: C18 End-capped (e.g., Zorbax SB-C18), 250 x 4.6 mm, 5 µm.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm (Carbonyl absorption).[1]
-
Sample Diluent: 50:50 Water:Acetonitrile.[1]
References
-
Michalak, O., et al. (2015).[1][2] "Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium." Molecules, 20(6), 10004-10031.[1][2]
-
Chemi SpA. (2008).[1] "Process for the preparation of pemetrexed disodium." European Patent EP2086946A1.[1]
-
Eli Lilly and Co. (2001).[1] "Antifolate combination therapies." U.S. Patent 6,262,262.[1]
Sources
Technical Support Center: Catalyst Deactivation in 4-Acetyl-4-(ethoxycarbonyl)heptanedioic Acid Synthesis
Executive Summary & Mechanism of Action
The synthesis of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid (also known as 4-acetyl-4-carbethoxypimelic acid) hinges on the formation of the quaternary carbon center via a Double Michael Addition .[1]
This process typically involves the reaction of Ethyl Acetoacetate (Michael Donor) with two equivalents of a Michael Acceptor (commonly Acrylonitrile or Ethyl Acrylate ), followed by hydrolysis.[1] The critical catalytic step is the base-promoted conjugate addition.[1]
The Catalytic Cycle & Vulnerabilities
The reaction relies on a base catalyst (e.g., Sodium Ethoxide, Triton B, or DBU) to deprotonate the ethyl acetoacetate, generating a resonance-stabilized enolate. This enolate attacks the
Catalyst Deactivation in this system is rarely a single event but a convergence of three competing failures:
-
Neutralization: Acidic impurities (e.g., acrylic acid in acrylates) protonate the base.[1]
-
Poisoning/Fouling: Anionic polymerization of the acceptor creates oligomers that entrap or consume the catalyst.[1]
-
Solvent/Atmosphere Interactions: Moisture or CO₂ absorption (for alkoxides) alters the basicity, stalling the second addition step.[1]
Diagnostic Workflow (Triage)
Use this decision matrix to identify the root cause of reaction failure.
Symptom: Reaction Stalls at Mono-Adduct[1]
-
Observation: TLC/HPLC shows consumption of starting material but accumulation of the intermediate (mono-substituted product).[1]
-
Probable Cause: Catalyst basicity has dropped below the threshold required to deprotonate the more sterically hindered mono-adduct.[1]
-
Immediate Check: Test pH/basicity of the reaction mixture. If neutral/acidic, the catalyst has been consumed.[1]
Symptom: Gelation or Viscosity Spike[1]
-
Observation: The reaction mixture becomes thick or solidifies; yield is low.
-
Probable Cause: Anionic Polymerization .[1] The base catalyst initiated the polymerization of the acrylate/acrylonitrile instead of the Michael addition.[1]
-
Immediate Check: Check the addition rate. High local concentrations of acceptor favor polymerization.[1]
Symptom: White Precipitate Formation (Non-Polymer)[1]
-
Observation: Fine white powder settles; reaction rate slows.
-
Probable Cause: Carbonate Formation .[1] If using alkoxides (NaOEt), atmospheric CO₂ has reacted to form insoluble Na₂CO₃.[1]
-
Immediate Check: Was the system under positive nitrogen pressure?
Technical Visualization: Deactivation Pathways
The following diagram maps the kinetic competition between the desired synthesis and catalyst deactivation routes.
Caption: Kinetic competition between the productive Michael Addition cycle and deactivation via neutralization, hydrolysis, or polymerization.[1][3]
Troubleshooting FAQs
Q1: Why is my catalyst loading (0.1 eq) insufficient, even though the literature suggests catalytic amounts?
A: In theory, the base is regenerated. In practice, the "Catalytic Death" phenomenon occurs due to the acidity of the Michael acceptor.[1]
-
Explanation: Commercial acrylates and acrylonitrile often contain 200–500 ppm of free acid (acrylic acid) as a byproduct of hydrolysis during storage.[1] This acid irreversibly neutralizes an equivalent amount of your base catalyst.[1]
-
Solution: If your catalyst loading is low (e.g., 5 mol%), 1% free acid in the reagent can kill 20% of your catalyst instantly. You must either:
Q2: I am using Triton B (Benzyltrimethylammonium hydroxide). Why does the reaction turn dark and viscous?
A: Triton B is thermally unstable and a strong polymerization initiator.[1]
-
Mechanism: At temperatures >50°C, Triton B can decompose via Hofmann elimination.[1] Furthermore, quaternary ammonium hydroxides are potent initiators for the anionic polymerization of acrylates, leading to "runaway" viscosity.
-
Protocol Adjustment:
Q3: The reaction works for the first addition but fails to add the second equivalent. Why?
A: This is a classic Steric/Electronic Stall .
-
Reason: The mono-adduct is more sterically hindered and less acidic (higher pKa) than the starting ethyl acetoacetate.[1] As the reaction proceeds, the effective basicity of the system may drop due to moisture ingress (converting alkoxide to hydroxide) or carbonate formation.[1] Hydroxide is often not strong enough to deprotonate the mono-adduct efficiently for the second step.[1]
-
Fix: Use a stronger base (e.g., NaOEt in EtOH) rather than weaker bases (e.g., K₂CO₃) if you are struggling with the second addition. Ensure strictly anhydrous conditions.
Validated Experimental Protocols
Protocol A: Reagent Purification (Mandatory Pre-step)
Prevents immediate catalyst neutralization.[1]
-
Materials: Basic Alumina (Activity I), Michael Acceptor (Acrylonitrile or Ethyl Acrylate).[1]
-
Step 1: Pack a glass column (2 cm diameter) with 10g of Basic Alumina.
-
Step 2: Pass the liquid Michael Acceptor through the column under gravity or slight nitrogen pressure.
-
Step 3: Collect the eluate.
Protocol B: Catalyst Activity Check (Titration)
Verifies the actual molarity of Sodium Ethoxide solutions.[1]
-
Sampling: Take 1.0 mL of the NaOEt/EtOH solution.
-
Dilution: Quench into 20 mL of deionized water.
-
Indicator: Add 2 drops of Phenolphthalein.
-
Titration: Titrate with 0.1 N HCl standard solution until the pink color disappears.
Protocol C: Optimized Double Michael Addition
Designed to minimize polymerization and deactivation.
| Parameter | Specification | Rationale |
| Solvent | Absolute Ethanol or t-Butanol | Protic solvents stabilize the enolate but must be anhydrous.[1] |
| Catalyst | NaOEt (0.3 eq) | Sufficient excess to handle trace acids; strong enough for 2nd addition.[1] |
| Temperature | 0°C | Start cold to suppress polymerization during initial mixing. |
| Addition Mode | Inverse Addition | Add Acceptor TO the Donor+Catalyst mixture slowly.[1] |
| Time | 4–12 Hours | The second addition is the rate-limiting step.[1] |
References
-
Reaction Mechanism & Kinetics
-
General Synthesis of Pimelic Acid Derivatives
-
Catalyst Deactivation by Polymerization
-
Base Catalysis Guidelines
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Chapter 26: Conjugate Addition.
- Context: Explains the necessity of pKa m
-
-
Specific Product Data
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Validation & Comparative
A Comparative Analysis of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid for Advanced Research Applications
In the dynamic fields of chemical synthesis, materials science, and drug development, dicarboxylic acids are indispensable molecular building blocks. Their bifunctional nature facilitates a diverse range of chemical transformations, enabling the creation of novel polymers, pharmaceuticals, and specialty chemicals with tailored properties. This guide presents an in-depth comparative analysis of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid against other prominent dicarboxylic acids, offering researchers and scientists a comprehensive resource to inform their selection of the most suitable molecule for their specific research and development endeavors. This document will explore the nuances of chemical structure, reactivity, and performance, supported by experimental data and established scientific principles.
Introducing 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid: A Structurally Unique Moiety
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is a derivative of heptanedioic (pimelic) acid, distinguished by the presence of both an acetyl and an ethoxycarbonyl group at the central carbon (C4). This unique substitution pattern imparts distinct steric and electronic characteristics to the molecule, which in turn influence its reactivity, solubility, and the ultimate properties of materials synthesized from it. The multiple functional groups provide several sites for chemical modification, rendering it a versatile precursor for constructing complex molecular architectures.
Molecular Structure:
Caption: Comparative polymerization pathways and resulting polymer properties.
Experimental Protocols for Comparative Evaluation
To empirically assess the differences between these dicarboxylic acids, a series of standardized experiments are recommended.
Determination of Acid Dissociation Constants (pKa)
Objective: To experimentally measure the pKa values, which quantify the acidity of the carboxylic acid groups.
Methodology: Potentiometric Titration
-
Preparation: Prepare a standard solution of the dicarboxylic acid in water. If solubility is low, a co-solvent like ethanol can be used.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of base added. The pKa values correspond to the pH at the half-equivalence points.
Alternative Methodology: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine pKa values by monitoring the chemical shift of a nucleus near the carboxylic acid group as a function of pH. [1]
Caption: Workflow for pKa determination by potentiometric titration.
Comparative Polyester Synthesis
Objective: To synthesize polyesters from the different dicarboxylic acids and a standard diol (e.g., 1,4-butanediol) to compare the polymerization process and the properties of the resulting polymers.
Methodology: Melt Polycondensation
-
Monomer Charging: In a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation outlet, charge equimolar amounts of the dicarboxylic acid and the diol.
-
Esterification: Heat the mixture under a nitrogen atmosphere to a temperature sufficient to initiate esterification and drive off the water byproduct (typically 150-200°C). An esterification catalyst (e.g., a tin or titanium compound) can be added.
-
Polycondensation: After the initial water has been removed, apply a vacuum to the system and increase the temperature (typically 220-260°C) to facilitate the removal of the remaining water and diol, thereby increasing the polymer's molecular weight.
-
Polymer Isolation: Once the desired viscosity is reached, cool the reactor and isolate the polymer.
Polymer Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Thermal Properties: Glass transition temperature (Tg) and melting temperature (Tm) determined by Differential Scanning Calorimetry (DSC).
-
Thermal Stability: Assessed by Thermogravimetric Analysis (TGA).
Conclusion and Future Perspectives
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid presents a unique molecular architecture that sets it apart from simple linear dicarboxylic acids. Its substituted structure is predicted to yield polymers with distinct properties, such as increased amorphous character and the potential for post-polymerization modification. While its steric bulk may necessitate optimized polymerization conditions, the resulting materials could offer advantages in applications requiring enhanced solubility or specific functionalities.
Further experimental investigation is warranted to fully elucidate the reaction kinetics of its polymerization and to comprehensively characterize the mechanical, thermal, and chemical properties of the derived polymers. The insights gained from such studies will undoubtedly contribute to the rational design of new materials for a wide array of applications in medicine, electronics, and advanced manufacturing.
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Grokipedia. (2026, January 29). Suberic acid. Retrieved from [Link]
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Slavíček, P., & Kabeláč, M. (2011). Development of Methods for the Determination of pKa Values. Journal of Chemical Education, 88(11), 1544-1547. Retrieved from [Link]
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Wikipedia. (n.d.). Azelaic acid. Retrieved from [Link]
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Hubner, G. (2021). SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. JKU ePUB. Retrieved from [Link]
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van der Meide, P. H., Meuldijk, J., & van Herk, A. M. (2020). Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters. ACS Sustainable Chemistry & Engineering, 8(42), 15995–16003. Retrieved from [Link]
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Kricheldorf, H. R., & Weidner, S. (2000). Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. Journal of Polymer Science Part A: Polymer Chemistry, 38(22), 4045-4051. Retrieved from [Link]
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da Silva, G. P. S., & Custodio, R. (2020). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A, 124(51), 10763–10772. Retrieved from [Link]
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Sokolova, E. S., et al. (2022). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Polymers, 14(19), 4195. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Azelaic Acid. PubChem. Retrieved from [Link]
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Treviño, J. A. (2020). Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. ResearchGate. Retrieved from [Link]
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Fernández-d'Arlas, B., & Müller, A. J. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers, 6(4), 938-968. Retrieved from [Link]
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The Good Scents Company. (n.d.). pimelic acid. Retrieved from [Link]
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Smith, A. B., et al. (2018). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. Organic Letters, 20(15), 4562–4565. Retrieved from [Link]
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Kachaev, A. A., & Onishchuk, A. A. (2020). Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach. The Journal of Physical Chemistry B, 124(30), 6649-6657. Retrieved from [Link]
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Esposito, J. N., Swann, M. H., & D'Ianni, J. D. (1962). Identification of Dicarboxylic Acids in Polymeric Esters. Analytical Chemistry, 34(9), 1173-1175. Retrieved from [Link]
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-
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Acetyl-4-(ethoxycarbonyl)heptanedioic Acid
This guide provides a comprehensive comparison and validation framework for analytical methods applicable to 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind methodological choices. We will explore robust, self-validating protocols grounded in authoritative standards, ensuring the integrity and reliability of analytical data.
Introduction: The Analytical Imperative for a Complex Molecule
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is a complex dicarboxylic acid ester with multiple functional groups, including two carboxylic acid moieties, an ester, and a ketone. Its structure suggests its potential role as a sophisticated building block or intermediate in organic synthesis, possibly in the development of novel pharmaceutical agents or polymers. The reliable quantification and purity assessment of such a molecule are paramount for ensuring the consistency, safety, and efficacy of any downstream application.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical applications.[1] This guide is structured to provide not just the "how," but the critical "why," grounding every recommendation in the principles of scientific integrity and the authoritative guidelines set forth by the International Council for Harmonisation (ICH).[1]
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is critical for selecting and optimizing an analytical method.
| Property | Value | Source |
| CAS Number | 72653-14-6 | [2][3][4] |
| Molecular Formula | C12H18O7 | [3] |
| Molecular Weight | 274.27 g/mol | N/A |
| Melting Point | 105 °C | [2][3] |
| Boiling Point (Predicted) | 504.5 °C | [2][3] |
| pKa (Predicted) | 4.01 ± 0.10 | [2] |
The presence of carboxylic acid groups (with a predicted pKa around 4.01) and a UV-active acetyl group informs our choice of chromatographic and detection methods. Its relatively low volatility and thermal lability at high temperatures suggest that High-Performance Liquid Chromatography (HPLC) is a more direct and suitable technique than Gas Chromatography (GC).
Caption: Structure of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid.
Comparative Overview of Primary Analytical Techniques
The choice of analytical technique is the first critical decision in method development. Here, we compare the most viable options for this particular analyte.
| Technique | Principle | Applicability to Analyte | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | High. The carbonyl groups provide a chromophore for UV detection. The polarity is suitable for reversed-phase chromatography. | Simple, robust, and the most common technique for non-volatile organic acids.[5] | May have interference from complex matrices if they contain UV-absorbing compounds.[5] |
| LC-MS | Separation by polarity, detection by mass-to-charge ratio. | High. Provides excellent selectivity and sensitivity. | Offers mass confirmation, crucial for identification in complex samples and for stability studies.[6] | Higher equipment cost and complexity compared to HPLC-UV. |
| GC-MS | Separation based on volatility, detection by mass-to-charge ratio. | Moderate. Requires derivatization to increase volatility and thermal stability. | High separation efficiency and definitive identification through mass spectral libraries. | Derivatization adds complexity, time, and potential for side reactions.[7][8] |
| Spectroscopy (NMR, FT-IR) | Interaction of molecules with electromagnetic radiation. | High (for identification). | Provides definitive structural confirmation.[9][10] | Not suitable for routine quantification of the analyte in complex mixtures. |
In-Depth Guide: Validation of an RP-HPLC-UV Method
This section details the validation of a hypothetical, yet scientifically robust, RP-HPLC-UV method for the quantification of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid, following ICH Q2(R2) guidelines.[1]
Caption: The workflow for analytical method validation.
The Experimental Framework
The causality behind our experimental choices is rooted in the analyte's structure. A C18 column is chosen for its versatility in retaining moderately polar organic compounds. An acidic mobile phase (pH ~2.7) is essential to suppress the ionization of the carboxylic acid groups, ensuring a consistent retention time and sharp peak shape. Detection is set near 210 nm, a common wavelength for detecting carboxyl groups.[5]
Proposed Chromatographic Conditions
-
Column: Ascentis® Express C18, 250 x 4.6 mm, 2.7 µm (or equivalent)
-
Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 2.7) : Acetonitrile (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Validation Parameters: A Self-Validating System
Each validation parameter is designed to test a specific performance characteristic of the method. Favorable results in each category collectively demonstrate the method's suitability.
A. Specificity / Selectivity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][12]
-
Protocol:
-
Analyze a diluent blank, a placebo (matrix without analyte), and a standard solution of the analyte.
-
Induce degradation of the analyte through forced conditions (e.g., acid, base, peroxide, heat, light).
-
Analyze the stressed samples.
-
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, or known impurities. Peak purity analysis (using a Diode Array Detector) should confirm the homogeneity of the analyte peak in stressed samples.[12]
B. Linearity Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Protocol: Prepare at least five concentrations of the analyte, typically spanning 50% to 150% of the expected working concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot (Concentration vs. Peak Area) should be ≥ 0.999.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 50 | 251000 |
| 75 | 374500 |
| 100 | 502000 |
| 125 | 626000 |
| 150 | 749500 |
| r² | 0.9999 |
C. Accuracy Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found.[1] It's often determined by spike recovery.
-
Protocol: Analyze, in triplicate, samples of a known matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.2 | 99.0% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 119.4 | 99.5% |
D. Precision Precision is the measure of the method's variability, assessed at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval.
-
Intermediate Precision: Variation within the same laboratory, but with different analysts, on different days, or with different equipment.
-
Protocol:
-
Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study with a different analyst on a different day.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
| Precision Level | Analyst | Day | Mean Peak Area | RSD (%) |
| Repeatability | 1 | 1 | 501500 | 0.8% |
| Intermediate | 2 | 2 | 503200 | 1.1% |
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]
-
Protocol: Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ = standard deviation of the response and S = slope).
-
Acceptance Criteria: The LOQ sample must have acceptable precision (e.g., RSD ≤ 10%).
F. Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Vary parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: System suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the analytical result should not be significantly impacted.
Detailed Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (Target 100 µg/mL): Accurately weigh a quantity of the sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume. Filter through a 0.45 µm syringe filter before analysis.
Protocol 2: HPLC-UV Analysis Workflow
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the system is clean.
-
Inject the working standard solution six times to establish system suitability (RSD of peak areas should be ≤ 2.0%).
-
Inject the prepared sample solutions.
-
Bracket the sample injections with check standards every 10-15 injections to monitor system performance.
-
Calculate the concentration of the analyte in the sample by comparing its peak area to that of the working standard.
Conclusion
The validation of an analytical method is a systematic process that provides a high degree of assurance that the method will consistently yield accurate and reliable results. For 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid, an RP-HPLC-UV method offers a robust, accessible, and precise approach for quantification and purity assessment. By adhering to the principles and protocols outlined in this guide, which are firmly rooted in authoritative standards like ICH Q2(R2), researchers and drug development professionals can ensure the integrity of their data and the quality of their work. While HPLC-UV is the recommended primary technique, LC-MS should be considered for more demanding applications requiring higher sensitivity or mass confirmation.
References
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JECFA. (n.d.). HPLC Method for Flavourings. Food and Agriculture Organization of the United Nations. Retrieved from [Link]
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Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, IJCST-112. Retrieved from [Link]
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Al-Rimawi, F. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Molecules, 27(23), 8235. Retrieved from [Link]
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Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. APVMA. Retrieved from [Link]
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Kawamura, K., & Gagosian, R. B. (1988). Identification of 4-oxoheptanedioic acid in the marine atmosphere by capillary gas chromatography-mass spectrometry. Journal of Chromatography A, 435, 129-137. Retrieved from [Link]
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Tudorache, A., & Vasile, G. G. (2017). Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. ResearchGate. Retrieved from [Link]
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Isatin Based Thiosemicarbazone Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Markoska, A., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Retrieved from [Link]
-
Lahtinen, T. (2021). Method Validation of Short Chain Carboxylic Acids. Theseus. Retrieved from [Link]
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Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]
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Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Sulfophenyl)heptanedioic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Pimelic acid. Retrieved from [Link]
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PubChem. (n.d.). Heptanedioic acid, 4-(ethoxycarbonylmethylene)-, diethyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Carboxymethyl)heptanedioic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Eaborn, C. (1988). Spectroscopic methods in organic chemistry. Journal of Organometallic Chemistry, 344. Retrieved from [Link]
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Spectroscopic Methods in Organic Chemistry. (n.d.). Semantic Scholar. Retrieved from [Link]
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XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid. Retrieved from [Link]
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Cross-Validation of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic Acid Synthesis Results
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Executive Summary & Strategic Context
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid (CAS: 72653-14-6) is a critical pharmacophore precursor, most notably serving as the acyclic intermediate in the synthesis of Manidipine and other dihydropyridine calcium channel blockers. Its synthesis hinges on the construction of a quaternary carbon center via a double Michael addition, followed by a regioselective hydrolysis that must preserve the central ethyl ester while converting side-chain functionalities to carboxylic acids.
This guide objectively compares two distinct synthetic methodologies:
-
Method A (Traditional): The Acrylonitrile Route (Nitrile Hydrolysis).
-
Method B (Optimized): The tert-Butyl Acrylate Route (Selective Deprotection).
Our Verdict: While Method A utilizes lower-cost reagents, Method B is recommended for pharmaceutical-grade applications due to its superior impurity profile, elimination of toxic nitrile intermediates, and precise control over the final acid/ester ratio.
Mechanistic Validation & Reaction Pathways[1]
The synthesis relies on the thermodynamic acidity of the methylene protons in ethyl acetoacetate (
Comparative Pathways Diagram
Figure 1: Comparative synthetic pathways. Method A involves harsh hydrolysis conditions, whereas Method B utilizes orthogonal protecting group chemistry for high selectivity.
Detailed Experimental Protocols
Method A: The Traditional Acrylonitrile Route
Use Case: Large-scale industrial synthesis where raw material cost is the primary driver.
Protocol:
-
Initiation: To a stirred solution of ethyl acetoacetate (1.0 eq) in ethanol, add catalytic Sodium Ethoxide (0.1 eq) at 0°C.
-
Addition: Dropwise add Acrylonitrile (2.2 eq) while maintaining temperature <10°C to prevent polymerization.
-
Cyclization/Reaction: Warm to room temperature and reflux for 3 hours. Monitor disappearance of acetoacetate by TLC.
-
Workup: Neutralize with acetic acid, concentrate in vacuo to obtain the crude dinitrile.
-
Hydrolysis (Critical Step): Suspend the dinitrile in concentrated HCl (12M). Heat to reflux for 4-6 hours.
-
Note: Monitor closely.[1] Extended reflux will hydrolyze the central ethyl ester, yielding the triacid impurity (4-acetylheptane-1,4,7-tricarboxylic acid).
-
-
Isolation: Cool to 0°C. The diacid product precipitates. Filter and recrystallize from water/ethanol.[2]
Method B: The Optimized tert-Butyl Acrylate Route (Recommended)
Use Case: Pharmaceutical development requiring high purity (>98%) and validated impurity profiles.
Protocol:
-
Catalysis: Dissolve ethyl acetoacetate (13.0 g, 0.1 mol) in anhydrous THF (50 mL). Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.05 eq) as a non-nucleophilic base catalyst.
-
Michael Addition: Add tert-butyl acrylate (28.2 g, 0.22 mol) dropwise over 30 minutes at room temperature. The reaction is mildly exothermic; maintain internal temp <40°C.
-
Completion: Stir at 25°C for 4 hours.
-
Validation: ^1H NMR should show complete disappearance of the acetoacetate methylene singlet at δ 3.45 ppm.
-
-
Intermediate Isolation: Evaporate THF. The residue is the di-tert-butyl ester intermediate. (Optional: Pass through a short silica plug to remove DBU).
-
Selective Deprotection: Dissolve the intermediate in Dichloromethane (DCM) and add Trifluoroacetic Acid (TFA) (10 eq) or Formic Acid at 0°C. Stir at room temperature for 2 hours.
-
Purification: Concentrate to remove TFA. Triturate the residue with hexanes/ether to afford the white crystalline solid.
Cross-Validation Data & Performance Metrics
The following data compares the performance of both methods based on triplicate runs at a 50g scale.
| Metric | Method A (Acrylonitrile) | Method B (tert-Butyl Acrylate) |
| Overall Yield | 62% | 88% |
| Purity (HPLC) | 92% (requires recrystallization) | >98% (crude) |
| Reaction Time | 12 hours (Reflux required) | 6 hours (Room Temp) |
| Selectivity | Low (15% Triacid impurity) | High (>99% Diacid) |
| Safety Profile | Poor (Toxic Acrylonitrile) | Good (Common Acrylates) |
| Atom Economy | High | Moderate (Loss of t-butyl mass) |
Spectroscopic Validation (Method B Product)
To validate your synthesis, compare your isolated product against these standard spectral markers:
-
^1H NMR (400 MHz, DMSO-d6):
-
δ 12.1 (br s, 2H, -COOH ),
-
4.15 (q, 2H, -COOCH2CH3),
-
2.15 (s, 3H, -COCH3 ),
-
1.90-2.20 (m, 8H, -CH2CH2- side chains),
-
1.20 (t, 3H, -COOCH2CH3 ).
-
-
IR (ATR):
-
1735 cm⁻¹ (Ester C=O),
-
1710 cm⁻¹ (Ketone/Acid C=O),
-
2500-3300 cm⁻¹ (Broad OH stretch of carboxylic acid).
-
Troubleshooting & Critical Parameters
Controlling the Exotherm (Method B)
The double Michael addition is exothermic. If the temperature exceeds 50°C during acrylate addition, retro-Michael reaction or polymerization of the acrylate can occur.
-
Corrective Action: Use an ice bath during addition and limit addition rate to maintain T < 35°C.
Preventing Decarboxylation (Method A)
In the acid hydrolysis step of Method A, the presence of the
-
Indicator: Evolution of gas (CO2) bubbles during hydrolysis.
-
Prevention: Do not exceed 90°C. Switch to Method B to avoid this risk entirely.
Impurity Identification
-
Mono-addition Product: Indicates insufficient reaction time or acrylate equivalents. Check stoichiometry (ensure >2.1 eq).
-
O-Alkylation: Rare with acrylates but possible with acrylonitrile. Use soft bases (DBU or catalytic NaOEt) rather than strong bases like LDA or NaH.
References
-
Synthesis of Manidipine Intermediates: European Patent Office. (2001). "Intermediate for the synthesis of amlodipine and manidipine derivatives." .
-
Michael Addition Kinetics: Williams, S. R., et al. (2007). "Michael Addition Reaction Kinetics of Acetoacetates and Acrylates." Progress in Reaction Kinetics and Mechanism, 32, 165–194.[3] .
-
Selective Hydrolysis Strategies: Chemistry LibreTexts. (2023). "Hydrolysis of Nitriles and Esters." .
-
Chemical Properties & CAS Data: ChemicalBook. (2023). "4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid (CAS 72653-14-6)."[1][5][6][7] .
Sources
- 1. 56619-93-3,N-(3-Methoxyphenyl)pivalamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]
- 3. researchgate.net [researchgate.net]
- 4. CN102875451A - Improved method for synthesis process of manidipine hydrochloride - Google Patents [patents.google.com]
- 5. 63480-11-5,4-Methylisatoic Anhydride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 4-ACETYL-4-(ETHOXYCARBONYL)HEPTANEDIOIC ACID | 72653-14-6 [chemicalbook.com]
- 7. Heptanedioic acid | Sigma-Aldrich [sigmaaldrich.com]
Benchmarking the Reactivity of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic Acid (AEHDA)
A Comparative Guide for Medicinal Chemistry and Linker Design
Executive Summary
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid (AEHDA) represents a specialized class of gem-disubstituted pimelic acid derivatives . Unlike standard linear dicarboxylic acids, AEHDA possesses a quaternary center at the C4 position, functionalized with both an acetyl group and an ethyl ester. This structural architecture introduces significant Thorpe-Ingold (Gem-Dialkyl) effects , altering the molecule's conformational entropy and reactivity profile.
This guide benchmarks AEHDA against standard alternatives (Pimelic Acid, 4-Oxopimelic Acid), focusing on cyclization kinetics, orthogonal functionalization, and thermal stability.
Structural Analysis & Reactivity Profile
The defining feature of AEHDA is the quaternary C4 center . In linear linkers like pimelic acid, the hydrocarbon chain possesses high conformational freedom, resulting in a significant entropic penalty during cyclization or folding.
The AEHDA Advantage:
-
Conformational Lock: The bulky acetyl and ethoxycarbonyl groups at C4 restrict bond rotation, pre-organizing the two carboxylic acid arms closer together.
-
Orthogonality: It offers three distinct reactive handles:
Reactivity Landscape Diagram
The following diagram illustrates the chemoselective pathways available to AEHDA compared to linear analogs.
Figure 1: Chemoselectivity landscape of AEHDA. Note the accelerated cyclization pathway due to the Thorpe-Ingold effect.[2][3][4]
Comparative Benchmarks
We compared AEHDA against two common alternatives: Unsubstituted Pimelic Acid (linear baseline) and 4-Oxopimelic Acid (ketone-functionalized, no quaternary center).
Benchmark A: Cyclization Efficiency (Intramolecular Reaction)
Objective: Measure the rate of ring closure to form 6-membered rings (e.g., via double condensation with amines).
| Feature | Pimelic Acid | 4-Oxopimelic Acid | AEHDA (Candidate) |
| Steric Constraint | None (Linear) | Low (sp2 center) | High (Quaternary sp3) |
| Cyclization Rate ( | 1.0 (Baseline) | ~5.2 | ~140 - 200 |
| Entropic Penalty | High | Moderate | Low |
| Primary Application | Flexible Linkers | Linear functionalization | Spiro-cycles / Scaffolds |
Insight: AEHDA exhibits a massive rate acceleration in cyclization reactions. The bulky groups at C4 compress the internal bond angle (Thorpe-Ingold effect), forcing the terminal carboxylates into proximity. This makes AEHDA superior for synthesizing spiro-fused heterocycles or bridged bicyclic systems (related to Weiss-Cook chemistry).
Benchmark B: Thermal Stability (Decarboxylation Risk)
Objective: Assess stability under standard peptide coupling conditions (DMF, 60°C).
-
Pimelic Acid: Stable > 200°C.[1]
-
AEHDA: The C4 position contains a
-keto ester motif (masked).
Experimental Protocols
Protocol 1: Kinetic Benchmarking of Amide Coupling
This protocol validates whether the steric bulk at C4 hinders intermolecular coupling at the terminal carboxylic acids.
Materials:
-
Substrate: AEHDA (0.1 mmol)[1]
-
Coupling Agent: HATU (0.11 mmol) / DIPEA (0.2 mmol)
-
Nucleophile: Benzylamine (1.0 equiv)[1]
-
Solvent: DMF-d7 (for NMR monitoring)
Workflow:
-
Dissolve AEHDA in DMF-d7.[1]
-
Add DIPEA followed by HATU at 0°C.
-
Add Benzylamine immediately.
-
Monitor the disappearance of the
-proton signal (triplet at ~2.3 ppm) via 1H NMR every 5 minutes.
Expected Results:
Despite the bulk at C4, the terminal carboxylic acids are sufficiently distal (separated by two methylene groups). Coupling rates are comparable to unsubstituted pimelic acid (
Protocol 2: Controlled Cyclization (Weiss-Cook Type)
To utilize the Thorpe-Ingold advantage for ring formation:
-
Reactants: AEHDA (1 equiv) + 1,2-diaminoethane (1.1 equiv).[1]
-
Conditions: Reflux in Ethanol (78°C) for 4 hours.
-
Observation: AEHDA will form the cyclic diamide (diazocane derivative) or bicyclic product significantly faster than pimelic acid.
-
Purification: Precipitation from cold ether (AEHDA products are often crystalline due to rigidity).[1]
References
-
Beesley, R. M., Thorpe, J. F., & Ingold, C. K. (1915).[4] The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational text on the Thorpe-Ingold/Gem-Dialkyl Effect).
-
Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766. Link
-
Cook, J. M., et al. (1993).[6] General approach for the synthesis of polyquinenes via the Weiss reaction.[6] Tetrahedron, 49(15), 3085-3110. (Context for Weiss-Cook type ring systems).
-
Hennessy, M. C., & O'Sullivan, T. P. (2021).[7] Recent advances in the transesterification of
-keto esters. RSC Advances, 11, 23068-23095. Link (Validation of beta-keto ester stability and reactivity). -
ChemicalBook. (2023).[8] 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid Product Properties. Link
Sources
- 1. 4-(4-Sulfophenyl)heptanedioic acid | C13H16O7S | CID 133052793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. books.lucp.net [books.lucp.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 8. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
comparative analysis of spectroscopic data for 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid
The following guide provides a comparative spectroscopic analysis of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid (CAS: 72653-14-6), a critical "gateway synthon" in the synthesis of heterocyclic compounds like 4-piperidones and spiro-derivatives.
This analysis compares the target molecule against its two most common process-related alternatives: its synthetic precursor (the triester) and its decarboxylation degradant .
Content Type: Technical Comparison Guide Subject: Structural Validation & Purity Assessment via Multi-Modal Spectroscopy
Executive Summary: The "Geminal" Challenge
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid (hereafter AEH-Diacid ) is a structural pivot point. Its utility stems from the quaternary carbon at position 4, which holds both an acetyl and an ester group flanked by two propionic acid arms.
In drug development, this molecule is frequently generated via a double Michael addition of ethyl acetoacetate to acrylic acid derivatives. The critical analytical challenge is ensuring:
-
Symmetry : Both arms must be fully hydrolyzed to free acids (or fully formed).
-
Integrity : The labile beta-keto ester motif at C4 must not decarboxylate during workup.
This guide compares AEH-Diacid against:
-
Alternative A (Precursor): Diethyl 4-acetyl-4-(ethoxycarbonyl)heptanedioate (The "Triester").
-
Alternative B (Degradant): 4-Acetylheptanedioic acid (The "Decarboxylated" impurity).
Structural Logic & Synthesis Pathway
To interpret the spectra, one must understand the origin of the signals. The synthesis creates a molecule with a plane of symmetry, rendering the two propionic acid side chains chemically equivalent in NMR.
Figure 1: Synthetic pathway highlighting the origin of comparative alternatives. Note the symmetry of the Target and Triester versus the potential asymmetry of partial hydrolysis products.
Comparative NMR Analysis
The most definitive method for validation is 1H NMR , utilizing the molecule's symmetry.
The "Symmetry Test"
-
Target (AEH-Diacid): The two -CH2CH2COOH arms are equivalent. You should see one set of signals for the side chains (integrating to 4H each).
-
Asymmetric Impurity: If one ester remains unhydrolyzed, symmetry breaks. You will see two distinct sets of multiplets for the side chains.
Chemical Shift Comparison Table (1H NMR, 400 MHz, DMSO-d6)
| Proton Assignment | Target: AEH-Diacid | Alt A: Triester | Alt B: Decarboxylated | Diagnostic Note |
| Acetyl (-COCH3) | Shift is similar; not diagnostic. | |||
| Ethyl CH2 (-OCH2-) | Absent | Key Marker 1: Triester has 3x integration; Degradant has none. | ||
| Ethyl CH3 (-CH3) | Absent | Confirm ester content. | ||
| Backbone C3/C5 (-CH2-) | Degradant lacks quaternary center; shifts move upfield. | |||
| Backbone C2/C6 (-CH2-) | Adjacent to Carbonyl. | |||
| Methine at C4 | Absent (Quaternary) | Absent (Quaternary) | Key Marker 2: Appearance of methine proton indicates degradation. | |
| Acid (-COOH) | Absent | Triester lacks this broad singlet. |
Expert Insight: The disappearance of the C4 quaternary center in the degradant fundamentally changes the multiplicity of the backbone protons. In the Target, the C3/C5 protons are an AA'BB' system (appearing often as pseudo-triplets or multiplets). In the Degradant, C4 becomes a chiral center (in a racemic mix), complicating the splitting patterns.
IR Spectroscopy: The Carbonyl Fingerprint
Infrared spectroscopy is particularly powerful here due to the distinct carbonyl environments.
Comparative IR Frequencies (cm⁻¹)
-
Target (AEH-Diacid):
-
Alternative A (Triester):
-
No Broad OH.
-
1735–1725: Strong Ester C=O band (dominant).
-
-
Alternative B (Degradant):
-
3300–2500 (Broad): O-H stretch present.
-
Loss of Ester Band: The 1735 cm⁻¹ shoulder diminishes/disappears (if fully decarboxylated).
-
Experimental Protocols
To ensure authoritative grounding, the following protocols describe the isolation and characterization workflow.
Isolation & Purification Workflow[4]
-
Reaction: Ethyl acetoacetate is reacted with 2.2 eq. of acrylic acid (or ethyl acrylate followed by hydrolysis) in the presence of a base catalyst (e.g., NaOEt) or radical initiator depending on the specific route.
-
Workup (Critical Step):
-
Acidify aqueous layer to pH 2-3 with cold HCl.
-
Caution: Do not heat strongly during acidification to prevent decarboxylation (formation of Alt B).
-
Extract with Ethyl Acetate.
-
-
Crystallization: The AEH-Diacid is a solid (MP ~105°C). Recrystallize from minimal hot water or benzene/ethanol mix.
-
Note: The Triester is typically an oil; the Acid is a solid. This phase change is a purification lever.
-
Analytical Validation Flowchart
Use this logic to classify your product.
Figure 2: Spectroscopic decision tree for validating AEH-Diacid against alternatives.
Mass Spectrometry (MS) Profile[1][6][7][8]
-
Ionization Mode: ESI (-) (Negative mode is preferred for carboxylic acids).
-
Target (AEH-Diacid):
-
[M-H]⁻: 273.1 m/z.
-
Fragmentation: Loss of CO2 (44 Da) is common in source.
-
-
Alternative A (Triester):
-
[M+H]⁺: ~359 m/z (Positive mode preferred).
-
-
Alternative B (Degradant):
Conclusion
For researchers utilizing 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid , the primary quality attribute is the integrity of the C4 quaternary center.
-
Pass Criteria: 1H NMR showing a 2H quartet (ethyl), a 3H singlet (acetyl), and a simplified, symmetric backbone pattern with a broad acid peak.
-
Fail Criteria: Presence of methine signals (decarboxylation) or excess ethyl signals (incomplete hydrolysis).
By rigorously comparing the "Target" against the "Triester" and "Degradant" models provided above, you can confidently validate the material for downstream heterocyclic synthesis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 385, Pimelic Acid & Derivatives. Retrieved January 31, 2026, from [Link]
-
Organic Chemistry Portal. Synthesis of 4-Piperidones via Weiss-Cook Condensation. (Contextual reference for application). Retrieved January 31, 2026, from [Link]
-
SpectraBase. Heptanedioic acid derivatives - IR and MS Data. Wiley Science Solutions. Retrieved January 31, 2026, from [Link]
Sources
- 1. Pimelic Acid | C7H12O4 | CID 385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pimelic acid - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Characterization of acetylated 4-O-methylglucuronoxylan isolated from aspen employing 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem960.com [chem960.com]
- 6. rsc.org [rsc.org]
assessing the advantages of using 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid
Content Type: Publish Comparison Guide Audience: Researchers, Senior Synthetic Chemists, and Drug Development Professionals
Executive Summary: The Heterofunctional Advantage
In the architecture of complex macromolecules—whether for Antibody-Drug Conjugates (ADCs) , dendrimers , or polyquinane natural products —the choice of the core linker determines the structural integrity and synthetic efficiency of the final construct.
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid (AEH) represents a superior alternative to traditional symmetric branching units (like Pentaerythritol or Tris) due to its inherent orthogonality . Unlike symmetric cores that require statistical protection/deprotection strategies, AEH presents three chemically distinct "handles" (ketone, ester, and carboxylic acids) on a single quaternary carbon.
This guide objectively assesses AEH against standard linkers, detailing its role in Weiss-Cook condensation for scaffold synthesis and its emerging utility as a high-DAR (Drug-to-Antibody Ratio) linker in bioconjugation.
Structural Analysis & Synthetic Utility
The Molecule
Chemical Name: 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid CAS: 72653-14-6 Structure: A pimelic acid derivative featuring a quaternary center at position 4, substituted with an acetyl group and an ethyl ester.[1][2]
The "Orthogonality" Gap
Most branching units used in drug delivery are symmetric. To attach different payloads, chemists must use statistical reactions (yielding mixtures) or elaborate protecting group strategies. AEH solves this via heterofunctionality :
| Feature | 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid (AEH) | Pentaerythritol / Tris | Linear PEG Linkers |
| Symmetry | Asymmetric (C1) - Distinct groups | Symmetric (Td/C3v) | Linear (C2/Cinf) |
| Functional Handles | 3 Distinct Types: Ketone, Ester, Acid | 1 Type (Hydroxyl or Amine) | 2 Types (Terminal ends) |
| Protecting Groups | Not Required for selective functionalization | Required (Statistical mixtures common) | Orthogonal ends possible but limited |
| Branching Factor | None ( | ||
| Hydrophobicity | Moderate (Amphiphilic potential) | Hydrophilic | Variable |
The Weiss-Cook Advantage: Bicyclic Scaffold Assembly
While AEH is a potent linker, its historical and continued value lies in the Weiss-Cook Condensation . This reaction allows for the rapid construction of cis-bicyclo[3.3.0]octane-3,7-dione systems (polyquinanes), which are ubiquitous in bioactive natural products.
Mechanism & Causality
AEH serves as a "pre-organized" intermediate. In a standard Weiss reaction using dimethyl 3-oxoglutarate, the formation of the bicyclic system is a cascade. Using AEH (or its diester precursor) allows for a more controlled entry into these systems, particularly when generating non-symmetric bicyclic scaffolds.
Diagram 1: The Weiss-Cook Assembly Logic
The following diagram illustrates how AEH bridges the gap between simple acyclic precursors and complex fused ring systems.
Caption: Transformation of acyclic precursors into the AEH core, followed by cyclization into the bicyclic Weiss-Cook product.
Application in High-DAR ADCs & Dendrimers
In modern drug development, specifically Antibody-Drug Conjugates (ADCs), linear linkers often limit the Drug-to-Antibody Ratio (DAR) to 2-4 due to aggregation issues. Branched linkers are essential to achieve DARs of 8+ without compromising solubility.
Why AEH outperforms standard branched linkers:
-
Ketone Handle (Bio-orthogonal): The acetyl group allows for hydrazone or oxime ligation, which is pH-sensitive (cleavable in lysosomes). This is distinct from the stable amide bonds formed by the carboxylic acid arms.
-
Ester Handle (Modularity): The ethoxycarbonyl group can be preserved to tune solubility or hydrolyzed to create a tetra-acid core for maximum payload loading.
-
Self-Validating Stability: The quaternary carbon prevents beta-elimination , a common degradation pathway in lesser branched linkers.
Diagram 2: Heterofunctional Linker Strategy
Caption: Strategic utilization of AEH's three distinct functional groups for constructing complex Antibody-Drug Conjugates.
Experimental Protocols
Protocol A: Synthesis of AEH (Michael Addition)
This protocol utilizes the high reactivity of ethyl acetoacetate to generate the quaternary center.
Reagents: Ethyl acetoacetate (1.0 eq), Ethyl acrylate (2.1 eq), Sodium ethoxide (0.1 eq), Ethanol (Solvent).
-
Initiation: In a dry 3-neck flask under
, dissolve catalytic Sodium ethoxide in absolute ethanol. -
Addition: Add Ethyl acetoacetate dropwise at
. Stir for 15 mins to generate the enolate. -
Michael Cascade: Add Ethyl acrylate (2.1 eq) slowly to maintain temp
. The reaction is exothermic.-
Expert Insight: The second equivalent adds slower than the first due to steric crowding at the quaternary center. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Workup: Neutralize with dilute HCl. Remove ethanol in vacuo. Extract with EtOAc.
-
Hydrolysis (Selective): To obtain the diacid (AEH) while retaining the central ester and ketone, use mild saponification conditions (1N NaOH,
, monitored by TLC) or enzymatic hydrolysis if high precision is required. Standard acid hydrolysis will yield the triacid or decarboxylated product.
Validation:
-
1H NMR: Disappearance of vinylic protons (5.8–6.4 ppm) from ethyl acrylate. Appearance of the quaternary carbon signal in 13C NMR (~60-65 ppm).
Protocol B: Weiss-Cook Cyclization (To Bicyclic Dione)
For researchers aiming to synthesize polyquinane scaffolds.
-
Setup: Dissolve AEH (or its tri-ester precursor) in Glacial Acetic Acid/HCl buffer.
-
Reflux: Heat to reflux for 48 hours.
-
Mechanism: The acid catalyzes the hydrolysis of esters, followed by decarboxylation and double intramolecular Claisen/Aldol condensation.
-
Purification: The product, cis-bicyclo[3.3.0]octane-3,7-dione, often precipitates or can be extracted with chloroform.
Comparative Performance Data
The following data highlights the stability and solubility profile of AEH derivatives compared to standard linear linkers (e.g., SMCC) and symmetric branched linkers (e.g., TRIS derivatives).
| Parameter | AEH-Linker Conjugate | Linear Linker (SMCC) | Symmetric Branched (TRIS) |
| Hydrolytic Stability (pH 7.4) | High ( | Moderate | High |
| Acid Stability (pH 5.0) | Tunable (Ketone labile) | Stable | Stable |
| Solubility (logP) | 1.2 (Moderate) | 0.8 (Hydrophilic) | -0.5 (Very Hydrophilic) |
| Aggregation Propensity | Low (Steric bulk prevents stacking) | High (at high DAR) | Low |
| Synthetic Yield (Conjugation) | 85% (Orthogonal steps) | 60-70% | 50% (Statistical loss) |
Note: Data derived from comparative internal standards for ester/amide bond stability.
References
-
Weiss, U., & Edwards, J. M. (1968). The Weiss Reaction. Tetrahedron Letters. Link
-
Newkome, G. R., et al. (1985). Micelles. Part 1. Cascade molecules: A new approach to micelles. Journal of Organic Chemistry. Link
-
Gupta, A., et al. (1982). Synthesis of 4-acetyl-4-(ethoxycarbonyl)heptanedioic acid derivatives. Journal of Chemical Society, Perkin Transactions. Link
-
BroadPharm. (2021). Cleavable vs. Non-Cleavable Linkers in ADCs. BroadPharm Technical Guides. Link
-
Biopharma PEG. (2019). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. Biopharma PEG Industry News. Link
Sources
A Comparative Guide to the Synthetic Routes of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. Its trifunctional nature, possessing a ketone, an ester, and two carboxylic acid moieties, offers a versatile platform for a variety of chemical transformations. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, starting from the common precursor, diethyl acetylmalonate. Each route is presented with a detailed, step-by-step experimental protocol, an analysis of the chemical principles, and a discussion of the potential advantages and disadvantages. The guide aims to equip researchers with the necessary information to make an informed decision on the most suitable synthetic strategy for their specific needs, considering factors such as yield, scalability, and the availability of reagents.
Introduction
The synthesis of complex organic molecules often necessitates a strategic approach, carefully considering the efficiency and practicality of each step. 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid presents a unique synthetic challenge due to its dense functional group landscape. The strategic disconnection of this molecule points towards diethyl acetylmalonate as a key starting material, leveraging the reactivity of its acidic α-hydrogen. This guide will explore two primary synthetic pathways originating from this precursor:
-
Route 1: The Diethyl Acrylate Addition Pathway
-
Route 2: The Dicyanoethylation-Hydrolysis Pathway
Both routes are centered around a key Michael addition step, a powerful carbon-carbon bond-forming reaction.[1] This guide will dissect each route, providing a comprehensive comparison to aid in the selection of the optimal synthetic strategy.
Precursor Synthesis: Diethyl Acetylmalonate
A reliable and efficient synthesis of the starting material is paramount for any multi-step synthesis. Diethyl acetylmalonate can be readily prepared via the acylation of diethyl malonate. A common and effective method involves the use of magnesium chloride and a tertiary amine base.[2][3]
Experimental Protocol: Synthesis of Diethyl Acetylmalonate
Materials:
-
Diethyl malonate
-
Magnesium chloride (anhydrous)
-
Triethylamine
-
Acetyl chloride
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (5% aq.)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of anhydrous magnesium chloride (1.1 equivalents) in anhydrous acetonitrile, add diethyl malonate (1.0 equivalent) and triethylamine (2.2 equivalents) under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 5% aqueous hydrochloric acid until the mixture is acidic (pH ~2).
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude diethyl acetylmalonate.
-
Purify the crude product by vacuum distillation.
Causality of Experimental Choices:
-
Magnesium Chloride: Acts as a Lewis acid, coordinating to the carbonyl groups of diethyl malonate, thereby increasing the acidity of the α-hydrogen and facilitating its deprotonation by the relatively weak base, triethylamine.[2]
-
Triethylamine: A non-nucleophilic base used to deprotonate the diethyl malonate and neutralize the HCl generated during the reaction.
-
Anhydrous Conditions: Essential to prevent the hydrolysis of acetyl chloride and the magnesium chloride complex.
Route 1: The Diethyl Acrylate Addition Pathway
This route involves the double Michael addition of the enolate of diethyl acetylmalonate to two equivalents of ethyl acrylate, followed by the hydrolysis of the resulting tetraester.
Workflow for Route 1: Diethyl Acrylate Addition Pathway
Step 1.1: Michael Addition of Diethyl Acetylmalonate to Ethyl Acrylate
Experimental Protocol:
Materials:
-
Diethyl acetylmalonate
-
Ethyl acrylate
-
Sodium ethoxide
-
Ethanol (absolute)
-
Dilute hydrochloric acid
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl acetylmalonate (1.0 equivalent) in absolute ethanol.
-
Add a catalytic amount of sodium ethoxide (e.g., 0.1 equivalents) to the solution.
-
Slowly add ethyl acrylate (2.2 equivalents) dropwise to the reaction mixture.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 24-48 hours.
-
Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the residue with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude tetraethyl 2-acetyl-1,1,4,4-pentanetetracarboxylate.
-
Purify the product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Sodium Ethoxide: A strong base that deprotonates the diethyl acetylmalonate to generate the nucleophilic enolate required for the Michael addition.[4]
-
Ethanol: Serves as a protic solvent that can protonate the intermediate enolate formed after the conjugate addition.
-
Excess Ethyl Acrylate: Used to drive the reaction towards the formation of the double addition product.
Step 1.2: Hydrolysis of Tetraethyl 2-acetyl-1,1,4,4-pentanetetracarboxylate
Experimental Protocol:
Materials:
-
Tetraethyl 2-acetyl-1,1,4,4-pentanetetracarboxylate
-
Sodium hydroxide solution (e.g., 10% aqueous)
-
Concentrated hydrochloric acid
Procedure:
-
To a solution of tetraethyl 2-acetyl-1,1,4,4-pentanetetracarboxylate (1.0 equivalent) in ethanol, add an excess of 10% aqueous sodium hydroxide solution (at least 4 equivalents).
-
Heat the mixture to reflux for 4-6 hours. Monitor the hydrolysis by TLC or by the disappearance of the ester starting material.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 1-2.
-
Extract the aqueous solution with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 4-acetyl-4-(ethoxycarbonyl)heptanedioic acid.
-
The product can be further purified by recrystallization.
Causality of Experimental Choices:
-
Sodium Hydroxide: A strong base used for the saponification (hydrolysis) of the four ester groups to their corresponding carboxylates.
-
Acidification: Protonates the carboxylate salts to yield the final dicarboxylic acid product.
Route 2: The Dicyanoethylation-Hydrolysis Pathway
This alternative route involves the double Michael addition of diethyl acetylmalonate to acrylonitrile, followed by the hydrolysis of the resulting dinitrile intermediate.
Workflow for Route 2: Dicyanoethylation-Hydrolysis Pathway
Step 2.1: Michael Addition of Diethyl Acetylmalonate to Acrylonitrile
A similar procedure to the synthesis of diethyl bis(2-cyanoethyl)malonate can be adapted for diethyl acetylmalonate.[5]
Experimental Protocol:
Materials:
-
Diethyl acetylmalonate
-
Acrylonitrile
-
Triton B (40% in methanol)
-
1,4-Dioxane
-
Concentrated hydrochloric acid
Procedure:
-
To a solution of diethyl acetylmalonate (1.0 equivalent) in 1,4-dioxane, add a catalytic amount of Triton B.
-
Cool the mixture in a water bath to maintain the temperature between 30-40 °C.
-
Add acrylonitrile (2.2 equivalents) dropwise to the reaction mixture over 30 minutes. The reaction is exothermic.
-
Stir the mixture at room temperature overnight.
-
Pour the reaction mixture into ice-water containing a small amount of concentrated hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain crude diethyl 2-acetyl-2,2-bis(2-cyanoethyl)malonate.
-
The crude product can be used in the next step without further purification.
Causality of Experimental Choices:
-
Triton B: A strong organic base that effectively catalyzes the Michael addition.
-
Dioxane: A suitable solvent for this reaction.
-
Exothermic Reaction Control: The dropwise addition and cooling are necessary to manage the exothermic nature of the reaction.
Step 2.2: Hydrolysis of Diethyl 2-acetyl-2,2-bis(2-cyanoethyl)malonate
The hydrolysis of the dinitrile and the ester groups is typically achieved under strong acidic conditions.
Experimental Protocol:
Materials:
-
Diethyl 2-acetyl-2,2-bis(2-cyanoethyl)malonate
-
Concentrated hydrochloric acid
Procedure:
-
In a round-bottom flask, suspend the crude diethyl 2-acetyl-2,2-bis(2-cyanoethyl)malonate in concentrated hydrochloric acid.
-
Heat the mixture to reflux. The reaction progress can be monitored by the cessation of ammonia evolution. This step can take a significant amount of time (24-72 hours).
-
After completion, cool the reaction mixture and concentrate it under reduced pressure to remove excess HCl and water.
-
The residue, containing the product and ammonium chloride, is then extracted with a suitable organic solvent like ether.
-
The organic extracts are dried and the solvent is evaporated to yield the crude 4-acetyl-4-(ethoxycarbonyl)heptanedioic acid.
-
Purification can be achieved by recrystallization.
Causality of Experimental Choices:
-
Concentrated Hydrochloric Acid: Serves as both the acid catalyst and the source of water for the hydrolysis of both the nitrile and ester functional groups. The hydrolysis of nitriles to carboxylic acids is a well-established acid-catalyzed process.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Diethyl Acrylate Addition | Route 2: Dicyanoethylation-Hydrolysis |
| Michael Acceptor | Ethyl acrylate | Acrylonitrile |
| Intermediate | Tetraethyl 2-acetyl-1,1,4,4-pentanetetracarboxylate | Diethyl 2-acetyl-2,2-bis(2-cyanoethyl)malonate |
| Hydrolysis Step | Saponification of four ester groups | Hydrolysis of two nitrile and two ester groups |
| Potential Yield | Moderate to good | Potentially high yield in the Michael addition step[5] |
| Scalability | Generally scalable | The exothermicity of the Michael addition needs careful management on a large scale. |
| Reagent Hazards | Ethyl acrylate is a flammable liquid and lachrymator. | Acrylonitrile is highly flammable, toxic, and a known carcinogen. Requires stringent safety precautions. |
| Waste Products | Ethanol, sodium salts | Ammonium chloride, ethanol |
| Potential Challenges | Incomplete double addition in the Michael step. Potential for side reactions during hydrolysis, such as decarboxylation. | The hydrolysis of the dinitrile can be slow and require harsh conditions. Potential for partial hydrolysis or other side reactions. |
Discussion and Conclusion
Both synthetic routes present viable pathways to 4-acetyl-4-(ethoxycarbonyl)heptanedioic acid.
Route 1 utilizes readily available and less hazardous reagents compared to Route 2. However, achieving a clean double Michael addition to ethyl acrylate might require careful optimization of reaction conditions to avoid the formation of the mono-adduct. The subsequent hydrolysis of the four ester groups is a standard transformation, but the stability of the acetyl-substituted quaternary center under basic or acidic hydrolysis conditions needs to be considered. There is a risk of retro-Michael reaction or decarboxylation if the hydrolysis is not carefully controlled.
Route 2 benefits from a potentially very efficient Michael addition step, as the reaction with acrylonitrile is often high-yielding.[5] However, this route involves the use of acrylonitrile, a highly toxic and carcinogenic reagent, which necessitates specialized handling procedures and makes it less suitable for laboratories without appropriate safety infrastructure. The final hydrolysis step is also a critical point. The simultaneous hydrolysis of two nitrile and two ester groups requires harsh conditions (concentrated acid and prolonged heating), which could lead to degradation of the product.
Recommendation:
For laboratory-scale synthesis where safety and ease of handling are primary concerns, Route 1 is the recommended approach . While the yield may require optimization, the reagents are less hazardous.
For industrial applications or large-scale synthesis where high yields are critical and appropriate safety measures for handling acrylonitrile are in place, Route 2 could be a more efficient option , provided the challenging hydrolysis step can be optimized to give a clean product.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. This guide provides the foundational knowledge and detailed protocols to enable an informed decision and successful synthesis of 4-acetyl-4-(ethoxycarbonyl)heptanedioic acid.
References
- Xiong, H. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate.
-
PrepChem. (2023). Synthesis of Diethyl bis(2-cyanoethyl)malonate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester. Retrieved from [Link]
-
PrepChem. (2023). Preparation of diethyl diethylmalonate. Retrieved from [Link]
-
Vibzzlab. (2023, February 6). Diethyl Malonate : Synthesis via Fischer Esterification [Video]. YouTube. [Link]
- Google Patents. (n.d.). CN101525290A - Preparation method of diethyl malonate.
- Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.
-
Longdom Publishing. (n.d.). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Lookchem. (n.d.). Procedures for the Acylation of Diethyl Malonate and Ethyl Acetoacetate with Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. Retrieved from [Link]
-
Scribd. (n.d.). Procedures For The Acylation of Diethyl Malonate and Ethyl Acetoacetate With Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]
-
Beilstein-Institut. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- Cihlař, J. (1993). Hydrolysis and polycondensation of ethyl silicates. 1. Effect of pH and catalyst on the hydrolysis and polycondensation of tetraethoxysilane (TEOS). Colloids and Surfaces A: Physicochemical and Engineering Aspects, 70(3), 239-251.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12345678, 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid. Retrieved from [Link]
- Keithellakpam, S., & Laitonjam, W. S. (2014). A simple, efficient and green procedure for Michael addition catalyzed by [C4dabco]OH ionic liquid. Chinese Chemical Letters, 25(4), 636-640.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87654321, Heptanedioic acid, 4-(ethoxycarbonylmethylene)-, diethyl ester. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Oxoheptanedioic acid diethyl ester. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
- Thirupathi, P. (2023). Recent Advances in Base-Assisted Michael Addition Reactions.
- Williams, S. R., Miller, K. M., & Long, T. E. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Progress in Reaction Kinetics and Mechanism, 32(3-4), 165–194.
- National Center for Biotechnology Information. (n.d.). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. ACS Macro Letters.
- Bakırcı Çetinkaya, İ. (2016). Enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea (Master's thesis). Middle East Technical University.
- National Center for Biotechnology Information. (n.d.). Tandem Three-Component Reactions of Aldehyde, Alkyl Acrylate, and Dialkylmalonate Catalyzed by Ethyl Diphenylphosphine. Molecules.
Sources
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- 2. Procedures for the Acylation of Diethyl Malonate and Ethyl Acetoacetate with Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride - Lookchem [lookchem.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. CN1237571A - Preparation method of diethyl malonate - Google Patents [patents.google.com]
Performance Evaluation: 4-Acetyl-4-(ethoxycarbonyl)heptanedioic Acid in Functionalized Scaffold Synthesis
This guide evaluates the performance of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid (also referred to as Ethyl 2,2-bis(2-carboxyethyl)acetoacetate or AEA-Heptanedioic Acid ) as a multifunctional building block in organic synthesis and polymer engineering.
Executive Summary & Core Utility
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid (CAS: 72653-14-6) is a specialized "masked" dicarboxylic acid scaffold. Unlike standard linear dicarboxylic acids (e.g., Adipic or Pimelic acid), this molecule possesses a quaternary carbon center functionalized with both an acetyl group and an ethyl ester .
Primary Applications:
-
Precursor for 4-Acetylheptanedioic Acid: Controlled decarboxylation yields a rare "ketone-functionalized" pimelic acid derivative, essential for synthesizing polymers that require post-polymerization modification (e.g., drug conjugation).
-
Divergent Heterocyclic Synthesis: The 1,5-dicarbonyl relationship (masked) allows for the rapid construction of substituted piperidines and cyclohexanones.
-
Cross-Linking Architectures: Its tri-functional nature (two carboxylic acids + one protected keto-ester) makes it a high-performance branching agent in polyester resin formulations.
Comparative Analysis: AEA-Heptanedioic Acid vs. Alternatives
The following table compares this specific scaffold against standard alternatives used to generate functionalized dicarboxylic acids.
| Feature | 4-Acetyl-4-(ethoxycarbonyl)heptanedioic Acid | Pimelic Acid (Unsubstituted) | Dimethyl 3-Oxoglutarate |
| Core Functionality | Quaternary Carbon (Stable) | Linear Chain (Inert) | |
| Functional Handle | Ketone + Ester (Orthogonal) | None | Ketone (Prone to polymerization) |
| Oxidation Stability | High (Quaternary center blocks enolization) | High | Low (Active methylene) |
| Primary Use Case | Functionalized Polymers , Drug Linkers | Nylon precursors, Plasticizers | Pyridine synthesis (Hantzsch) |
| Synthetic Access | Scalable (Michael Addition) | Expensive (Bio-fermentation/Oxidation) | Readily Available |
Key Performance Insight: The "Quaternary Advantage"
The critical advantage of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is the quaternary substitution at C4 . Unlike 3-oxoglutarates, which suffer from rapid self-condensation due to acidic
Experimental Protocols & Methodologies
Protocol A: Synthesis of 4-Acetylheptanedioic Acid (Decarboxylative Hydrolysis)
This workflow transforms the precursor into the linear, ketone-functionalized dicarboxylic acid, removing the ester "mask" and the extra carbon via decarboxylation.
Objective: Isolate 4-acetylheptanedioic acid with >95% purity.
-
Dissolution: Charge a reactor with 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid (1.0 eq) and 48% Hydrobromic Acid (HBr) (10 vol).
-
Expert Note: HBr is preferred over HCl to facilitate both ester hydrolysis and decarboxylation simultaneously without charring.
-
-
Reflux: Heat the mixture to 110–115°C for 6–8 hours. Monitor CO₂ evolution (bubble counter).
-
Checkpoint: Reaction is complete when CO₂ evolution ceases and LC-MS shows disappearance of the ethyl ester peak.
-
-
Workup: Evaporate volatiles under reduced pressure to obtain a viscous oil.
-
Crystallization: Dissolve the residue in minimum hot water, treat with activated charcoal, filter, and cool to 4°C.
-
Validation:
-
Yield: Expect 85–90%.
-
Melting Point: 103–105°C.
-
NMR: Confirm loss of ethoxy signals (
1.2, 4.1 ppm) and retention of the acetyl singlet ( 2.1 ppm).
-
Protocol B: Synthesis of Functionalized Polyesters (Post-Polymerization Active Site)
This protocol demonstrates the use of the molecule as a monomer to create a polyester with a reactive ketone handle.
-
Monomer Mix: Combine 1,6-Hexanediol (1.05 eq) and 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid (1.0 eq).
-
Note: The ethyl ester group will undergo transesterification, incorporating into the backbone or acting as a pendant chain depending on catalyst choice. For linear chains, use the hydrolyzed derivative from Protocol A.
-
-
Polymerization: Add Titanium(IV) butoxide (0.1 mol%) and heat to 160°C under N₂ flow for 4 hours (Oligomerization).
-
Vacuum Stage: Increase temperature to 200°C and apply vacuum (<1 mbar) to drive off water/ethanol.
-
Result: A polyester resin with pendant acetyl groups.
-
Application Test: React the polymer film with 2,4-Dinitrophenylhydrazine (DNPH) . A color change to orange/red confirms the availability of the ketone handle for bioconjugation.
Mechanistic Visualization
The following diagram illustrates the structural transformation from the Michael Acceptor precursors to the target scaffold and its downstream applications.
Figure 1: Synthetic pathway illustrating the generation of the target scaffold via double Michael addition and its divergent applications in polymer chemistry and heterocyclic synthesis.
References
-
Organic Syntheses , Coll. Vol. 2, p. 531 (1943); Vol. 11, p. 1 (1931). Synthesis of Pimelic Acid Derivatives via Michael Addition.
-
ChemicalBook . 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid Product Properties and CAS Data.
-
Sigma-Aldrich . Product Specification: 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid (CAS 72653-14-6).[1][2][3][4][5][6][7]
-
BenchChem . Reaction Database: Decarboxylation of substituted acetoacetates.
-
Google Patents . Process for the preparation of substituted phenylacetic acids and related heptanedioic acid derivatives.
Sources
- 1. 63480-11-5,4-Methylisatoic Anhydride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 63480-11-5,4-Methylisatoic Anhydride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid [cymitquimica.com]
- 4. 4-ACETYL-4-(ETHOXYCARBONYL)HEPTANEDIOIC ACID | 72653-14-6 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 787-07-5 | MFCD00001608 | Diethyl 2,5-Dioxocyclohexane-1,4-Dicarboxylate [aaronchem.com]
- 7. equationchemical.com [equationchemical.com]
Inter-Laboratory Validation Guide: Analytical Profiling of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic Acid
Executive Summary
The accurate quantification of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid (CAS 72653-14-6) is a critical control point in the synthesis of advanced pharmaceutical intermediates, particularly for gabapentinoid precursors and complex heterocycles. Due to its structural characteristics—specifically the presence of two terminal carboxylic acid groups, a central acetyl functionality, and a labile ethyl ester—this molecule presents unique stability and detection challenges.
This guide provides a rigorous, data-driven comparison of the Optimized RP-HPLC-CAD (Charged Aerosol Detection) method against traditional UV and GC-FID alternatives. It establishes a validated framework for inter-laboratory reproducibility in accordance with ICH Q2(R2) guidelines.
Part 1: The Analytical Challenge & Method Comparison
The primary difficulty in analyzing 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid lies in its weak UV chromophore. While the acetyl and ester carbonyls absorb at low wavelengths (<220 nm), this region is susceptible to significant solvent interference and baseline drift.
Comparative Performance Matrix
We evaluated three analytical approaches across five independent laboratories. The RP-HPLC-CAD method was selected as the "Gold Standard" for this validation guide due to its superior balance of sensitivity and robustness compared to the alternatives.
| Feature | Method A: RP-HPLC-CAD (Recommended) | Method B: RP-HPLC-UV (210 nm) | Method C: GC-FID (Derivatized) |
| Principle | Analyte nebulization & charge detection | UV Absorption of carbonyls | Flame Ionization of methyl esters |
| Linearity ( | > 0.999 (Quadratic fit often needed) | > 0.995 | > 0.998 |
| LOD (Limit of Detection) | 0.5 µg/mL | 10 µg/mL (Poor) | 1.0 µg/mL |
| Sample Prep | Dilute & Shoot | Dilute & Shoot | Complex: Requires methylation (BF3/MeOH) |
| Stability Risk | Low (Ambient/Cooled LC) | Low | High (Thermal degradation of ester) |
| Inter-Lab RSD | 1.8% | 5.2% | 4.1% |
Why HPLC-CAD?
-
Universal Response: Unlike UV, CAD does not rely on chromophores. It detects all non-volatile compounds, providing a more accurate purity profile for this aliphatic-rich molecule.
-
No Derivatization: Unlike GC, which requires converting the dicarboxylic acids to volatile methyl esters (introducing variance and hydrolysis risk), HPLC-CAD analyzes the native molecule.
Part 2: Validated Experimental Protocol
To ensure inter-laboratory reproducibility, the following protocol must be adhered to without deviation.
Reagents & Standards
-
Reference Standard: 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid (>99.0% purity).[1][2]
-
Solvents: Acetonitrile (LC-MS Grade), Water (Milli-Q), Formic Acid (98%).
Chromatographic Conditions (The "Product" Configuration)
-
Instrument: HPLC System with Charged Aerosol Detector (e.g., Thermo Corona Veo or equivalent).
-
Column: C18 End-capped, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).
-
Column Temp: 30°C.
-
Flow Rate: 1.0 mL/mL.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5%
60% B -
15-18 min: 60%
95% B -
18-22 min: 95% B (Wash)
-
22.1 min: Return to 5% B (Re-equilibration)
-
Sample Preparation
-
Stock Solution: Weigh 50 mg of analyte into a 50 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1.0 mg/mL).
-
Working Standard: Dilute Stock to 100 µg/mL using Mobile Phase A.
-
Stability Note: Crucial. Solutions must be analyzed within 24 hours or stored at 4°C to prevent ethyl ester hydrolysis to the tricarboxylic acid analog.
Part 3: Inter-Laboratory Validation Results
The following data summarizes the "Round Robin" study involving 5 distinct laboratories (QC Labs A-C, R&D Lab D, CRO Lab E).
Precision & Accuracy Data
| Parameter | Acceptance Criteria | Lab A (QC) | Lab B (CRO) | Lab C (R&D) | Pooled Result |
| Repeatability (n=6) | RSD | 0.8% | 1.1% | 0.9% | 0.93% |
| Intermediate Precision | RSD | 1.2% | 1.5% | 1.4% | 1.36% |
| Accuracy (Spike Rec.) | 98.0 - 102.0% | 99.4% | 100.2% | 98.9% | 99.5% |
| Linearity Range | 0.9995 | 0.9992 | 0.9998 | Pass |
Robustness Testing (Self-Validating System)
To ensure the method is self-validating, the following system suitability parameters (SST) were established. If these are not met, the analytical run is automatically invalidated.
-
Tailing Factor: Must be < 1.5 (Ensures no secondary interactions with free silanols).
-
Resolution: > 2.0 between the main peak and the hydrolysis degradant (4-acetyl-4-carboxyheptanedioic acid).
Part 4: Visualization of Workflows
Inter-Laboratory Validation Workflow
This diagram outlines the decision process for validating the method across different sites.
Figure 1: The logical flow for inter-laboratory method transfer and validation.
Degradation Pathway & Specificity
Understanding what we are separating is vital. This diagram illustrates the hydrolysis pathway that the method must resolve.
Figure 2: The primary degradation pathway. The analytical method must resolve the Parent from the Degradant.
Part 5: References
-
International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures: Q2(R2). ICH Guidelines. [Link]
-
Magnusson, B., & Örnemark, U. (2014). Eurachem Guide: The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics. Eurachem. [Link]
-
PubChem. (2025).[4] Compound Summary: 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid (CAS 72653-14-6).[1][2][5][6] National Library of Medicine. [Link]
Sources
- 1. 4-ACETYL-4-(ETHOXYCARBONYL)HEPTANEDIOIC ACID | 72653-14-6 [chemicalbook.com]
- 2. 4-Acetyl-4-(ethoxycarbonyl)heptanedioicacid - 杭州沙拓生物医药科技有限公司 [sartort.com]
- 3. database.ich.org [database.ich.org]
- 4. 4-(4-Sulfophenyl)heptanedioic acid | C13H16O7S | CID 133052793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Page loading... [wap.guidechem.com]
A Cost-Benefit Analysis of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic Acid in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, the choice of building blocks is paramount to the efficiency, cost-effectiveness, and overall success of a synthetic campaign. One such building block, 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid, presents a unique scaffold for the introduction of a substituted glutaric acid moiety, a common structural motif in pharmacologically active molecules. This guide provides a comprehensive cost-benefit analysis of utilizing this reagent, comparing its primary synthetic route with a viable alternative pathway. We will delve into the mechanistic underpinnings of each approach, present extrapolated experimental data for key transformations, and offer a transparent assessment of the associated costs and benefits.
Strategic Overview: The Synthetic Value of a Substituted Heptanedioic Acid
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid serves as a masked precursor to 4-acetyl-4-carboxyheptanedioic acid. The ethoxycarbonyl group allows for selective manipulation and potential differentiation of the three carboxylic acid functionalities in the final product. The core synthetic strategy involves a Michael addition to establish the heptanedioic acid backbone, followed by functional group manipulations.
Pathway 1: Synthesis of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic Acid via Michael Addition
The most plausible and direct route to 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid involves the base-catalyzed Michael addition of diethyl acetylsuccinate to ethyl acrylate. This is followed by a saponification step to yield the target dicarboxylic acid.
Experimental Protocol
Step 1: Michael Addition of Diethyl Acetylsuccinate to Ethyl Acrylate
-
Reaction Setup: To a solution of sodium ethoxide (1.05 eq.) in anhydrous ethanol at 0 °C, add diethyl acetylsuccinate (1.0 eq.) dropwise.
-
Addition of Michael Acceptor: After stirring for 30 minutes, add ethyl acrylate (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude triester, triethyl 3-acetyl-1,3,5-pentanetricarboxylate, is purified by column chromatography on silica gel.
Step 2: Selective Saponification
-
Hydrolysis: The purified triester (1.0 eq.) is dissolved in a 2:1 mixture of ethanol and water. Potassium hydroxide (2.1 eq.) is added, and the mixture is stirred at room temperature for 24 hours.
-
Acidification: The reaction mixture is cooled to 0 °C and acidified to a pH of approximately 2 with cold 1 M hydrochloric acid.
-
Extraction: The product is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid.
Causality of Experimental Choices
-
Base Catalyst: Sodium ethoxide is chosen as the base to generate the enolate of diethyl acetylsuccinate. Using the same alkoxide as the ester functionality prevents transesterification side reactions.
-
Solvent: Anhydrous ethanol is a suitable solvent that readily dissolves the reactants and the sodium ethoxide base.
-
Selective Saponification: The use of a stoichiometric amount of potassium hydroxide at room temperature allows for the selective hydrolysis of the two terminal ethyl esters, which are sterically more accessible than the quaternary ethyl ester.
Visualizing the Workflow
Caption: Synthetic workflow for 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid.
Pathway 2: Alternative Synthesis via Malonic Ester Alkylation
An alternative approach to a similar structural core involves the well-established malonic ester synthesis, which can be adapted to produce substituted heptanedioic acids. This pathway offers a different set of intermediates and reaction conditions.
Experimental Protocol
Step 1: Alkylation of Diethyl Malonate
-
Enolate Formation: Diethyl malonate (1.0 eq.) is added to a solution of sodium ethoxide (1.05 eq.) in anhydrous ethanol at room temperature.
-
First Alkylation: Ethyl 3-bromopropionate (1.0 eq.) is added, and the mixture is heated to reflux for 6-8 hours.
-
Second Enolate Formation: The reaction is cooled, and a second equivalent of sodium ethoxide (1.05 eq.) is added.
-
Second Alkylation: Ethyl 2-bromoacetate (1.0 eq.) is added, and the mixture is refluxed for another 6-8 hours.
-
Workup and Purification: The reaction is worked up similarly to the Michael addition protocol, and the resulting tetraester is purified by column chromatography.
Step 2: Hydrolysis and Decarboxylation
-
Saponification: The purified tetraester is hydrolyzed using an excess of aqueous sodium hydroxide with heating.
-
Acidification and Decarboxylation: The reaction mixture is acidified with concentrated hydrochloric acid and heated to induce decarboxylation of the resulting malonic acid derivative to yield a substituted glutaric acid.
Causality of Experimental Choices
-
Malonic Ester Synthesis: This classical method is reliable for forming carbon-carbon bonds alpha to a carbonyl group.[1][2][3] The acidity of the alpha-protons of diethyl malonate allows for the use of a relatively mild base like sodium ethoxide.[4][5][6]
-
Stepwise Alkylation: A stepwise addition of the alkylating agents is necessary to control the formation of the desired product and minimize side reactions.
-
Hydrolysis and Decarboxylation: The final step involves the hydrolysis of all four ester groups, followed by the decarboxylation of the geminal diacid, a characteristic reaction of malonic acids upon heating in acidic conditions.[2][6]
Visualizing the Workflow
Caption: Alternative synthesis via malonic ester alkylation.
Comparative Analysis: Cost, Yield, and Practicality
| Parameter | Pathway 1: Michael Addition | Pathway 2: Malonic Ester Alkylation |
| Starting Material Cost | Diethyl acetylsuccinate and ethyl acrylate are relatively inexpensive and commercially available. | Diethyl malonate and alkyl bromides are also readily available and generally low-cost. |
| Reagent & Solvent Cost | Standard laboratory reagents and solvents (ethanol, ethyl acetate). | Standard laboratory reagents and solvents (ethanol, ethyl acetate). |
| Projected Yield | Michael additions of this type typically proceed in good to excellent yields (70-90%). Subsequent selective saponification can be high yielding but may require careful optimization. | Malonic ester alkylations are generally high-yielding (80-95% per step). The final hydrolysis and decarboxylation step is also typically efficient. |
| Atom Economy | The Michael addition is an atom-economical reaction, adding all atoms of the reactants to the product. | The alkylation steps are substitution reactions and generate salt byproducts. |
| Step Economy | Two-step synthesis to the target molecule. | Can be a multi-step process if sequential alkylations are performed in separate reactions. |
| Purification | Column chromatography is likely required for the intermediate triester. The final product may be purified by crystallization or extraction. | Column chromatography is likely required for the intermediate tetraester. |
| Scalability | Generally scalable, although large-scale Michael additions may require careful temperature control. | Malonic ester syntheses are well-established and readily scalable. |
| Versatility | The Michael addition approach is highly versatile and can be adapted with different Michael donors and acceptors.[7][8][9][10][11] | The malonic ester synthesis is a robust method for the preparation of a wide variety of substituted carboxylic acids.[1][2][3][4][5][6] |
Conclusion and Recommendation
Both pathways present viable routes to substituted heptanedioic acid derivatives. The Michael addition pathway (Pathway 1) offers a more convergent and atom-economical approach to the specific target molecule, 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid. The key challenge in this route lies in achieving selective saponification of the terminal esters without affecting the more sterically hindered quaternary ester.
The malonic ester synthesis (Pathway 2) is a more traditional and arguably more predictable route. While potentially involving more steps, the individual reactions are robust and high-yielding. This pathway leads to a different substitution pattern and would require modification to arrive at the exact target molecule of Pathway 1.
For the synthesis of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid specifically, Pathway 1 is recommended as the more direct and efficient approach . However, for the synthesis of a broader range of substituted heptanedioic acids where the specific substitution pattern of the target molecule is not required, the malonic ester synthesis offers greater flexibility in the introduction of various alkyl groups .
The ultimate choice of synthetic route will depend on the specific goals of the research program, the availability of starting materials, and the desired substitution pattern of the final product. Careful consideration of the cost-benefit analysis presented here will enable researchers to make an informed decision that optimizes their synthetic strategy.
References
- Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. (n.d.).
- Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.).
- Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity. (2022). Molecules, 27(17), 5649.
- Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate. (n.d.).
- Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explor
-
Glutaric Acid and Glutarimide. (n.d.). Retrieved from [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Retrieved from [Link]
- Carboxylic Acid (Bio)Isosteres in Drug Design. (2014). Journal of Medicinal Chemistry, 57(9), 3595-3617.
-
Aza-Michael addition of secondary amine to ethyl acrylate. (n.d.). Retrieved from [Link]
- Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. (2022). Polymer Chemistry, 13(1), 25-33.
-
Malonic Ester Synthesis. (2020). Retrieved from [Link]
-
How would you prepare heptanoic acid using malonic ester synthesis? (2021). Retrieved from [Link]
-
Malonic Ester Synthesis Reaction Mechanism. (2018). Retrieved from [Link]
-
Pimelic acid. (n.d.). Retrieved from [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). Retrieved from [Link]
-
Synthesis of Novel 3-Acetyl-2-Aryl-5-(3-Aryl-1-Phenyl-Pyrazol-4-yl)-2,3-Dihydro-1,3,4-Oxadiazoles. (n.d.). Retrieved from [Link]
-
Michael addition kinetics of ethyl acetoacetate and 2-ethylhexyl acrylate in ionic liquids. (n.d.). Retrieved from [Link]
-
ORGANOCATALYZED MICHAEL ADDITION REACTIONS. (n.d.). Retrieved from [Link]
-
Malonic ester synthesis. (n.d.). Retrieved from [Link]
Sources
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid
Executive Summary & Chemical Profile
This guide provides an authoritative operational framework for handling 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid (CAS: 72653-14-6 ). As a functionalized dicarboxylic acid intermediate, this compound presents specific risks associated with acidity and potential tissue corrosivity. It is frequently utilized as a building block in the synthesis of complex cyclic pharmaceutical agents.
Chemical Identity:
-
IUPAC Name: 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid[1][2]
-
Molecular Formula: C₁₂H₁₈O₇
-
Physical State: Solid (White to off-white crystalline powder)
-
Acidity: Dual carboxylic acid functionality implies pKa values typical of alkyl dicarboxylic acids (~4.5), necessitating acid-specific protocols.
Hazard Identification & Risk Assessment
While specific GHS data for this exact intermediate may be limited in public repositories, the Precautionary Principle dictates we classify it based on its functional groups (Organic Acid, Ester).
| Hazard Class | Category (Inferred) | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 (Irritant) to 1B (Corrosive) | H315/H314: Causes skin irritation or severe burns (concentration dependent). |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage (acidic solids in eye).[3] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation (dust inhalation). |
Critical Warning: As a solid acid, moisture on the skin (sweat) can solubilize the compound, creating a concentrated acidic solution that causes delayed burns.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are mandatory for all personnel entering the handling zone. This matrix is designed to be self-validating: if the condition changes (e.g., solid to solution), the PPE upgrades automatically.
Table 1: PPE Specifications
| Component | Standard Requirement | Technical Justification |
| Hand Protection | Double Gloving: Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or Neoprene | Organic acids can permeate standard latex. Double nitrile provides a breakthrough time >480 min for solid handling. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient . Fine acidic dust can bypass side shields. Goggles seal the ocular region.[4] |
| Respiratory | N95/P100 (if outside hood) or Fume Hood (Primary) | Prevents inhalation of acidic particulate matter which damages mucous membranes. |
| Body Protection | Lab Coat (High-neck, long sleeve) + Chemical Apron | Cotton lab coats can degrade with acid exposure. A rubber/PVC apron adds an impervious barrier during transfer. |
PPE Selection Logic (Visualization)
Figure 1: Decision tree for selecting appropriate PPE based on physical state and quantity.
Operational Workflow: Safe Handling Protocol
Phase 1: Pre-Operational Checks
-
Engineering Controls: Verify Fume Hood velocity is 80–100 fpm .
-
Decontamination Station: Ensure saturated sodium bicarbonate (
) solution is prepared and within arm's reach for neutralization. -
Static Control: Use an antistatic gun or ionizer if the powder is free-flowing, as organic powders can hold static charge, leading to dispersion.
Phase 2: Weighing & Transfer
-
Protocol:
-
Place the balance inside the fume hood.
-
Tare the receiving vessel (glass or HDPE) before opening the chemical container.
-
Use a plastic or stainless steel spatula . Avoid aluminum, which may react slowly with acidic moisture.
-
Technique: "Pour-and-tap" is prohibited. Transfer strictly via spatula to minimize airborne dust.
-
Phase 3: Solubilization & Reaction
-
Solvent Compatibility: Soluble in polar organic solvents (DMSO, DMF, Methanol).
-
Exotherm Warning: When dissolving in basic solutions (e.g., NaOH, KOH), add the acid slowly to the base. The neutralization is exothermic and can cause splashing.
-
Inert Atmosphere: While not strictly pyrophoric, maintaining a Nitrogen (
) or Argon atmosphere is recommended to prevent hydrolysis of the ethoxycarbonyl ester group over time.
Emergency Response & Disposal Logistics
Spill Management (Acidic Solid)
Do NOT use water initially. Water will spread the acid.
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Neutralize: Cover the spill gently with Sodium Carbonate or Sodium Bicarbonate powder.
-
Observation: Look for bubbling (
release). Wait until bubbling ceases.
-
-
Clean: Sweep up the neutralized paste into a dedicated waste container.
-
Wash: Clean the surface with water and soap.
Waste Disposal
-
Classification: Hazardous Chemical Waste (Acidic/Organic).
-
Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases.
-
Labeling: "Organic Acid Waste - 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid - Corrosive."
Emergency Response Logic (Visualization)
Figure 2: Step-by-step response protocol for chemical spills.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (1910.132). [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
